molecular formula C9H9BrN2S B1276962 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine CAS No. 728885-92-5

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Cat. No.: B1276962
CAS No.: 728885-92-5
M. Wt: 257.15 g/mol
InChI Key: LCAOSAKZHGENGR-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C9H9BrN2S and its molecular weight is 257.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAOSAKZHGENGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415414
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728885-92-5
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Isothiazolo[5,4-b]pyridine Core: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, drawing increasing interest for its diverse biological activities. This guide provides a comprehensive technical overview of this chemical core, with a specific focus on the synthesis and potential applications of derivatives such as 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (CAS Number: 728885-92-5). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Isothiazolo[5,4-b]pyridine Scaffold

The isothiazolo[5,4-b]pyridine ring system is a fused bicyclic heterocycle containing both a pyridine and an isothiazole ring. This arrangement confers a unique electronic and steric profile, making it a valuable scaffold for designing molecules that can interact with various biological targets. While not as extensively studied as other privileged scaffolds like purines, the isothiazolo[5,4-b]pyridine core has emerged as a promising framework in drug discovery programs.[1] Derivatives of this and the isomeric thiazolo[5,4-b]pyridine scaffold have shown potential as inhibitors of several key kinases, including c-KIT, PI3K, and cyclin G-associated kinase (GAK), as well as demonstrating broader anticancer activities.[2][3][4][5]

The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and biological activity. The bromine atom in compounds like this compound serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in public literature, we can infer its likely properties based on related structures.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₀BrN₃SBased on the chemical structure.
Molecular Weight 284.18 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidTypical for similar heterocyclic compounds.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.The aromatic and alkyl nature of the molecule suggests this solubility profile.
¹H NMR Aromatic protons on the pyridine ring, singlets for the methyl group, and quartets/triplets for the ethyl group.The specific chemical shifts would be influenced by the electronic environment of the fused ring system.
¹³C NMR Resonances corresponding to the aromatic carbons of the fused rings and the aliphatic carbons of the methyl and ethyl substituents.The carbon attached to the bromine would show a characteristic shift.
Mass Spectrometry A distinct isotopic pattern for the M+ and M+2 peaks due to the presence of bromine.High-resolution mass spectrometry would confirm the elemental composition.

Synthesis of the Isothiazolo[5,4-b]pyridine Core

The synthesis of substituted isothiazolo[5,4-b]pyridines typically involves a multi-step sequence starting from appropriately functionalized pyridine precursors. While traditional methods have often required high temperatures, more recent approaches aim for milder and more efficient conditions.[6]

A plausible synthetic pathway to this compound is outlined below. This proposed route is based on established synthetic strategies for related heterocyclic systems.

Synthetic_Pathway A Substituted Pyridine Precursor B Thiolation A->B 1. NaSH or Lawesson's Reagent C Oxidative Cyclization B->C 2. Oxidizing Agent (e.g., I₂, H₂O₂) D Bromination C->D 3. Brominating Agent (e.g., NBS) E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Thiolation of a Substituted 2-Aminopyridine

  • To a solution of a suitable 2-amino-3-cyano-5-ethyl-6-methylpyridine precursor in an appropriate solvent (e.g., pyridine or DMF), add a thiating agent such as sodium hydrosulfide or Lawesson's reagent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting thioamide intermediate by column chromatography on silica gel.

Step 2: Oxidative Cyclization to Form the Isothiazolo[5,4-b]pyridine Core

  • Dissolve the purified thioamide from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add an oxidizing agent, for example, a solution of iodine in potassium iodide or hydrogen peroxide, dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium thiosulfate solution to quench excess iodine, followed by sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-ethyl-5-methylisothiazolo[5,4-b]pyridine core.

Step 3: Bromination at the 3-Position

  • Dissolve the isothiazolo[5,4-b]pyridine core in a chlorinated solvent like dichloromethane or chloroform.

  • Add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The isothiazolo[5,4-b]pyridine scaffold and its analogs are of significant interest in medicinal chemistry due to their potential to modulate the activity of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

Several studies have highlighted the potential of the broader thiazolo[5,4-b]pyridine and isothiazolopyridine families as kinase inhibitors.[2][3][4] For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GIST).[2] Furthermore, other analogs have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival.[3]

The functionalization at various positions of the heterocyclic core allows for targeted interactions with the ATP-binding pocket of these kinases. The 3-bromo substituent on the target molecule provides a key point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Kinase_Inhibition_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt/PKB pip3->akt Activation cell_processes Cell Survival | Proliferation | Growth akt->cell_processes Phosphorylation of downstream targets inhibitor Isothiazolo[5,4-b]pyridine Derivative inhibitor->pi3k Inhibition

Caption: Potential mechanism of action via PI3K pathway inhibition.

Anticancer Activity

Beyond specific kinase targets, derivatives of isothiazolopyridines have been evaluated for their general anticancer properties. Preliminary in vitro studies on certain isothiazolo[5,4-b]pyridine derivatives have shown a broad spectrum of anticancer activity against various tumor cell lines.[5] The observed cytotoxic effects suggest that these compounds may have potential as lead structures for the development of novel antineoplastic agents.[5]

Conclusion and Future Perspectives

The isothiazolo[5,4-b]pyridine core represents a versatile and promising scaffold for the development of new therapeutic agents. While specific data on this compound is limited, its structure embodies the key features that make this class of compounds attractive for medicinal chemistry campaigns. The presence of a bromine atom offers a gateway for extensive chemical elaboration, allowing for the synthesis of compound libraries to probe various biological targets. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, as well as the comprehensive biological evaluation of new derivatives to unlock the full therapeutic potential of the isothiazolo[5,4-b]pyridine scaffold.

References

  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 25-30. [Link]

  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2992. [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]

  • De Jonghe, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Bhattacharya, P., & Leonard, J. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

  • Butora, G., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • De Jonghe, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine: A Scaffold of Interest in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. This technical guide focuses on a specific derivative, 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its anticipated role in drug discovery based on the established bioactivity of analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Introduction: The Significance of the Isothiazolo[5,4-b]pyridine Scaffold

The fusion of a pyridine ring with an isothiazole ring creates the isothiazolo[5,4-b]pyridine bicyclic system, a privileged scaffold in medicinal chemistry. This structural motif has garnered significant attention due to its demonstrated efficacy as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers and other diseases. The nitrogen atom in the pyridine ring and the sulfur and nitrogen atoms in the isothiazole ring provide key hydrogen bond acceptors and donors, facilitating strong and selective interactions with the ATP-binding sites of various kinases.

Derivatives of the isothiazolo[5,4-b]pyridine scaffold have been investigated for their potential to overcome drug resistance in established cancer therapies. For instance, certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST), including mutations that confer resistance to imatinib[1]. Furthermore, this scaffold has been explored for the development of phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer[2][3]. The versatility of the isothiazolo[5,4-b]pyridine core allows for substitution at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound represents a specific iteration of this scaffold, with its bromine atom providing a strategic handle for further chemical modifications through cross-coupling reactions, thus serving as a valuable intermediate in the synthesis of diverse compound libraries for drug screening.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While experimental data for this compound is not extensively available in the public domain, its key properties can be reliably predicted based on its structure.

PropertyValueSource
Molecular Formula C9H9BrN2S
Molecular Weight 257.15 g/mol
CAS Number 728885-92-5
Predicted LogP 3.2ChemDraw
Predicted pKa 2.5 (most basic)ChemDraw
Predicted Solubility Low in waterInferred from high LogP
Spectroscopic Characterization (Predicted)

For a researcher synthesizing or working with this compound, spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure, the following spectral characteristics are anticipated:

  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet for the methyl group protons (C5-CH₃) around δ 2.4-2.6 ppm.

    • A quartet for the ethyl group methylene protons (C6-CH₂CH₃) around δ 2.8-3.0 ppm.

    • A triplet for the ethyl group methyl protons (C6-CH₂CH₃) around δ 1.3-1.5 ppm.

    • A singlet for the proton on the pyridine ring (C7-H) around δ 8.4-8.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Signals for the two aliphatic methyl carbons and one methylene carbon in the range of δ 14-30 ppm.

    • Aromatic and heteroaromatic carbon signals in the range of δ 110-160 ppm.

    • The carbon bearing the bromine atom (C3) would appear in the more downfield region of the aromatic signals.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z 256 and a characteristic M+2 peak at m/z 258 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

    • Fragmentation patterns would likely involve the loss of the ethyl group.

  • Infrared Spectroscopy (KBr):

    • Characteristic C-H stretching vibrations for aromatic and aliphatic groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C and C=N stretching vibrations in the aromatic region of 1400-1600 cm⁻¹.

    • C-S stretching vibrations around 600-800 cm⁻¹.

Synthesis and Reaction Mechanisms

While a specific, published synthetic route for this compound has not been identified in the current literature, a plausible and efficient synthesis can be designed based on established methods for constructing the isothiazolo[5,4-b]pyridine scaffold. A common strategy involves the construction of the isothiazole ring onto a pre-functionalized pyridine core.

Proposed Retrosynthetic Analysis

G Target This compound Intermediate1 Substituted 2-aminopyridine-3-carbonitrile Target->Intermediate1 Isothiazole ring formation Intermediate2 Functionalized Pyridine Precursor Intermediate1->Intermediate2 Introduction of nitrile and amino groups

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

The following multi-step synthesis is proposed, starting from a commercially available substituted pyridine.

Step 1: Synthesis of a 2-chloro-3-cyanopyridine derivative

The synthesis would likely begin with a suitably substituted pyridine, such as a 2-hydroxypyridine. Chlorination followed by cyanation would yield a key intermediate.

Step 2: Formation of the Isothiazole Ring

The 2-chloro-3-cyanopyridine intermediate can then be treated with a sulfur source, such as sodium sulfide or Lawesson's reagent, to construct the isothiazole ring. This is a common method for synthesizing isothiazoles fused to other heterocyclic rings.

Step 3: Bromination of the Isothiazolo[5,4-b]pyridine Core

The final step would be the regioselective bromination of the isothiazolo[5,4-b]pyridine core. The bromine is expected to be directed to the 3-position of the isothiazole ring due to the electronic properties of the bicyclic system. N-Bromosuccinimide (NBS) is a common and effective reagent for such brominations.

G Start Substituted 2-hydroxypyridine Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 2-chloropyridine derivative Step1->Intermediate1 Step2 Cyanation (e.g., KCN) Intermediate1->Step2 Intermediate2 2-chloro-3-cyanopyridine derivative Step2->Intermediate2 Step3 Isothiazole ring formation (e.g., Na₂S) Intermediate2->Step3 Intermediate3 Isothiazolo[5,4-b]pyridine core Step3->Intermediate3 Step4 Bromination (e.g., NBS) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel drug candidates. The bromine atom at the 3-position is a key functional group that can be readily modified using a variety of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the isothiazolo[5,4-b]pyridine core to optimize biological activity and drug-like properties.

Kinase Inhibitors

As previously mentioned, the isothiazolo[5,4-b]pyridine scaffold is a known "hinge-binder" for many kinases. The nitrogen atoms in the pyridine and isothiazole rings can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. By modifying the substituents at the 3, 5, and 6-positions, it is possible to target the solvent-exposed region of the ATP-binding pocket, thereby achieving both potency and selectivity for specific kinases. The ethyl and methyl groups on the pyridine ring of the title compound may already confer some degree of selectivity and favorable pharmacokinetic properties.

G Core Isothiazolo[5,4-b]pyridine Core Hinge Kinase Hinge Region Core->Hinge Hydrogen Bonding Substituents Substituents at C3, C5, C6 Core->Substituents Chemical Linkage Solvent Solvent-Exposed Region Substituents->Solvent Van der Waals Interactions Hydrophobic Interactions

Caption: Interaction of the scaffold with a kinase active site.

Anticancer Agents

Given the role of kinases in cancer cell signaling, the potential of isothiazolo[5,4-b]pyridine derivatives as anticancer agents is a major area of research. Studies on related compounds have shown promising in vitro anticancer activity against various cancer cell lines[4]. The development of derivatives of this compound could lead to novel therapeutics that inhibit cancer cell proliferation, induce apoptosis, and overcome resistance to existing treatments.

Safety and Handling

  • Toxicity: Brominated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Irritation: Similar to other pyridine derivatives, this compound may be an irritant to the skin, eyes, and respiratory tract[5]. Work should be conducted in a well-ventilated fume hood.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its molecular weight of 257.15 g/mol and its versatile chemical structure make it an attractive starting material for the synthesis of novel kinase inhibitors and anticancer agents. While more experimental data on its synthesis, characterization, and biological activity are needed, this technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising scaffold. Future research should focus on the development of an optimized and scalable synthesis, a comprehensive characterization of its physicochemical and biological properties, and the exploration of its utility in the generation of novel, potent, and selective drug candidates.

References

  • Lee, J. H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 61(21), 9839-9853. [Link]

  • Dana Bioscience. (n.d.). 3-Bromo-6-ethyl-4-methyl-5-propyl-[1][6]thiazolo[5,4-b]pyridine 1g. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4702. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

  • ResearchGate. (2020). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • Chiricuchi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. [Link]

  • Shaikh, I. A., et al. (2007). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Journal of the Chemical Society of Pakistan, 29(4), 365-369.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The isothiazolo[5,4-b]pyridine scaffold is of significant interest due to its prevalence in compounds exhibiting a range of biological activities, including potential anticancer properties and kinase inhibition.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of a novel derivative, 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. We will not only detail the requisite experimental protocols but also delve into the critical thinking and data-driven logic that underpins the conclusive structural assignment. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of complex heterocyclic compounds.

Proposed Synthetic Pathway: A Hypothetical Route to the Target Compound

Given the novelty of the target compound, a plausible synthetic route is essential for obtaining the material for analysis. Drawing from established methodologies for the synthesis of related isothiazolo[5,4-b]pyridines, a potential pathway is proposed.[4][5] The synthesis would likely commence from a suitably substituted pyridine precursor, followed by the construction of the fused isothiazole ring.

A possible approach involves the reaction of a substituted 2-amino-3-cyanopyridine with a sulfurizing agent, followed by cyclization and subsequent functionalization. The ethyl and methyl groups could be introduced via standard aromatic substitution or cross-coupling reactions on the pyridine ring prior to the isothiazole ring formation. Bromination at the 3-position of the isothiazolo[5,4-b]pyridine core could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

The Analytical Workflow: A Multi-pronged Approach to Structure Confirmation

The definitive elucidation of the structure of this compound necessitates a synergistic application of multiple analytical techniques. The primary methods employed are Mass Spectrometry (MS) for the determination of molecular weight and elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the intricate connectivity of the atoms within the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Proposed Synthesis purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (HRMS) purification->ms nmr NMR Spectroscopy purification->nmr data_integration Data Integration & Interpretation ms->data_integration nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d nmr_1d->data_integration nmr_2d->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Figure 1: Overall workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Unveiling the Molecular Formula

High-resolution mass spectrometry (HRMS) is the initial and critical step to determine the elemental composition of the synthesized compound.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass range is set to scan from m/z 100 to 500.

  • Data Analysis: The exact mass of the most abundant isotopologue of the [M+H]⁺ ion is measured and used to calculate the elemental composition using the instrument's software.

Predicted Data and Interpretation

For this compound (C₁₀H₁₀BrN₃S), the expected monoisotopic mass of the neutral molecule is 282.9833 u. The HRMS spectrum should exhibit a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 1: Predicted HRMS Data for C₁₀H₁₁BrN₃S⁺ ([M+H]⁺)

IonCalculated m/z
[C₁₀H₁₁⁷⁹BrN₃S]⁺283.9911
[C₁₀H₁₁⁸¹BrN₃S]⁺285.9890

The observation of this doublet with a mass difference of approximately 1.998 Da and a roughly equal intensity ratio would provide strong evidence for the presence of a single bromine atom in the molecule. The accurate mass measurement of either of these peaks would confirm the elemental formula C₁₀H₁₀BrN₃S.

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous structure elucidation.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and is crucial for connecting different structural fragments.[8][10]

Predicted NMR Data and Interpretation

The following sections detail the predicted NMR data for this compound and the step-by-step interpretation to assemble the final structure.

Figure 2: Proposed structure of this compound with atom numbering.

Note: The atom numbering used in the following interpretation is based on standard IUPAC nomenclature for fused heterocyclic systems.

Table 2: Predicted ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom No.Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration
3125.0---
3a150.0---
4120.07.50s1H
5145.0---
5-CH₃18.02.50s3H
6160.0---
6-CH₂CH₃25.02.80q2H
6-CH₂CH₃14.01.30t3H
7a165.0---
  • Aromatic Region: A single singlet at approximately 7.50 ppm integrating to one proton is expected for the proton at position 4 (H4). The singlet nature suggests no adjacent protons.

  • Aliphatic Region:

    • A quartet at around 2.80 ppm integrating to two protons and a triplet at around 1.30 ppm integrating to three protons are characteristic of an ethyl group. The coupling between the CH₂ and CH₃ groups would be confirmed by the COSY spectrum.

    • A singlet at approximately 2.50 ppm integrating to three protons is indicative of a methyl group attached to the aromatic system.

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the ten carbon atoms in the molecule (with the ethyl group having two signals). The chemical shifts will be characteristic of the aromatic and aliphatic carbons. The quaternary carbons, particularly those in the heterocyclic rings, will appear at lower field.

The 2D NMR spectra are pivotal in confirming the connectivity of the identified fragments.

  • COSY: A cross-peak between the quartet at ~2.80 ppm and the triplet at ~1.30 ppm will definitively confirm the presence of the ethyl group.

  • HSQC: This spectrum will correlate the proton signals to their directly attached carbons:

    • The singlet at 7.50 ppm (H4) will correlate with the carbon signal at ~120.0 ppm (C4).

    • The singlet at 2.50 ppm (5-CH₃) will correlate with the carbon at ~18.0 ppm.

    • The quartet at 2.80 ppm (6-CH₂) will correlate with the carbon at ~25.0 ppm.

    • The triplet at 1.30 ppm (6-CH₃) will correlate with the carbon at ~14.0 ppm.

  • HMBC: The Key to the Puzzle The HMBC spectrum provides the long-range correlations that piece the entire structure together.

G N1 N S2 S C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 N7 N C7a C7a Br Br H4 H4 H4->C3a ³J H4->C5 ²J H4->C7a ³J C5_Me C5-CH3 H5_Me H5-CH3 H5_Me->C4 ³J H5_Me->C5 ²J H5_Me->C6 ³J C6_Et_CH2 C6-CH2 H6_Et_CH2 H6-CH2 H6_Et_CH2->C5 ³J H6_Et_CH2->C6 ²J H6_Et_CH2->C7a ³J C6_Et_CH3 C6-CH3

Sources

An In-Depth Technical Guide to the Spectral Characterization of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed theoretical analysis of the expected spectral data (NMR, MS) for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. As of the latest literature review, experimental data for this specific compound is not publicly available. The predictions herein are based on established principles of spectroscopy and data from structurally related analogs.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold - A Privileged Heterocycle

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. This fused bicyclic system, an analog of purine, has been investigated for a range of biological activities, including its potential as a kinase inhibitor for applications in oncology.[1][2] The precise substitution pattern on this scaffold is critical for modulating its physicochemical properties and biological targets. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further synthetic transformations, and ethyl and methyl groups that can influence solubility and steric interactions with biological macromolecules. Accurate structural elucidation through spectral analysis is paramount for any research and development involving this class of molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The structure of this compound with systematic numbering is presented below.

Caption: Molecular Structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Hypothetical Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 4 seconds.

    • Spectral Width: 0 to 12 ppm.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH7Aromatic protons in pyridine-like systems are typically deshielded and appear at high chemical shifts. The exact position is influenced by the fused isothiazole ring.
~3.0Quartet2H-CH₂- (ethyl)The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet splitting pattern.
~2.6Singlet3H-CH₃ (at C5)The methyl protons at the C5 position are not coupled to any other protons, hence a singlet is expected.
~1.4Triplet3H-CH₃ (ethyl)The terminal methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Hypothetical Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C3aQuaternary carbon in the isothiazole ring adjacent to sulfur and nitrogen.
~155C7aQuaternary carbon at the fusion of the two rings.
~150C6Carbon of the pyridine ring bearing the ethyl group.
~148C7Aromatic CH carbon in the pyridine ring.
~130C5Carbon of the pyridine ring bearing the methyl group.
~118C3Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect.
~25-CH₂- (ethyl)Aliphatic methylene carbon.
~18-CH₃ (at C5)Aliphatic methyl carbon.
~14-CH₃ (ethyl)Aliphatic terminal methyl carbon.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Hypothetical Experimental Protocol for MS Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: Direct infusion or Gas Chromatography (GC) for a pure sample.

  • Mass Range: m/z 50-500.

Predicted Mass Spectrum Analysis:

The molecular formula is C₉H₉BrN₂S. The molecular weight will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 270 (for ⁷⁹Br) and 272 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.[3][4][5]

Predicted Fragmentation Pathway:

M [C₉H₉BrN₂S]⁺˙ m/z 270/272 M_minus_CH3 [M - CH₃]⁺ m/z 255/257 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M - C₂H₅]⁺ m/z 241/243 M->M_minus_C2H5 - •C₂H₅ M_minus_Br [M - Br]⁺ m/z 191 M->M_minus_Br - •Br M_minus_HCN [M - HCN]⁺˙ m/z 243/245 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

m/z (for ⁷⁹Br/⁸¹Br)FragmentInterpretation
270/272[C₉H₉BrN₂S]⁺˙Molecular ion (M⁺)
255/257[C₈H₆BrN₂S]⁺Loss of a methyl radical (•CH₃) from the ethyl group (β-cleavage) or the methyl at C5.
241/243[C₇H₄BrN₂S]⁺Loss of an ethyl radical (•C₂H₅), a common fragmentation for ethyl-substituted aromatics.[6]
191[C₉H₉N₂S]⁺Loss of a bromine radical (•Br).
243/245[C₈H₈BrN₂S]⁺˙Loss of a neutral molecule of HCN from the pyridine ring, a characteristic fragmentation of pyridine-containing compounds.[7]

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the expected NMR and MS spectral data for this compound. The predicted data, based on fundamental principles and analysis of related structures, offers a robust framework for the characterization of this and similar molecules. Experimental verification remains essential to confirm these predictions and to fully elucidate the nuanced spectral features of this compound. The methodologies and interpretative logic outlined here are intended to be a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

References

  • Organic & Biomolecular Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). PMC. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. (2024). RSC Publishing. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. (2023). [Link]

  • Pyridine. SpectraBase. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. (2020). [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. (2023). [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. ACS Publications. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

  • Pyridine, 4-ethyl-. SpectraBase. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. (2021). [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • mass spectrum & fragmentation of 1-bromobutane. YouTube. (2022). [Link]

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An In-Depth Technical Guide to the Solubility of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, a novel heterocyclic compound with potential applications in drug discovery. Due to the limited availability of public domain data on this specific molecule, this document integrates theoretical principles of solubility with a robust, field-proven experimental protocol for its determination. We will first dissect the molecule's structural attributes to predict its solubility profile across a spectrum of organic solvents. Subsequently, a detailed, step-by-step methodology for the empirical validation of these predictions is presented, empowering researchers to generate reliable and reproducible solubility data. This guide is intended to be a practical resource for scientists engaged in the preclinical and formulation development phases of isothiazolo[5,4-b]pyridine derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. Solubility dictates the concentration of a drug that can be achieved in solution, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[1] Furthermore, in the realm of drug formulation, understanding a compound's solubility in various organic solvents is paramount for developing stable and effective dosage forms, including parenteral solutions, and for processes such as purification and crystallization.[2]

The isothiazolo[5,4-b]pyridine scaffold is a key pharmacophore in a range of biologically active compounds, with some derivatives exhibiting anticancer properties.[3] this compound is a contemporary example of this class of compounds. A thorough understanding of its solubility is, therefore, not merely an academic exercise but a crucial step in unlocking its therapeutic potential.

Theoretical Solubility Profile of this compound

In the absence of empirical data, a theoretical assessment based on the molecule's structure can provide valuable initial insights. The principle of "like dissolves like" is the cornerstone of this analysis, which posits that substances with similar polarities are more likely to be soluble in one another.[2]

2.1. Structural Analysis

Let us consider the structure of this compound:

  • Isothiazolo[5,4-b]pyridine Core: This fused heterocyclic system is the molecule's backbone. The presence of nitrogen and sulfur atoms introduces polarity due to their electronegativity, creating dipole moments within the ring system. The pyridine nitrogen can also act as a hydrogen bond acceptor.

  • Bromo Group: The bromine atom at the 3-position is an electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

  • Ethyl and Methyl Groups: The ethyl group at the 6-position and the methyl group at the 5-position are nonpolar alkyl substituents. These groups increase the lipophilicity of the molecule.

2.2. Predicted Solubility

Based on this structural analysis, this compound can be classified as a moderately polar compound. The presence of the polar heterocyclic core and the bromo substituent is balanced by the nonpolar alkyl groups. This duality suggests a nuanced solubility profile:

  • High Solubility Predicted in:

    • Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

    • Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform, which have moderate polarity.

  • Moderate to Good Solubility Predicted in:

    • Alcohols: Such as methanol, ethanol, and isopropanol. The ability of these solvents to act as both hydrogen bond donors and acceptors should facilitate interaction with the pyridine nitrogen.

    • Ketones: Such as acetone and methyl ethyl ketone.

  • Low to Sparingly Soluble Predicted in:

    • Nonpolar Solvents: Such as hexanes and toluene. The nonpolar alkyl chains will have some affinity for these solvents, but the polar core will likely limit overall solubility.

  • Insoluble Predicted in:

    • Water: The molecule's lipophilic character, conferred by the alkyl groups and the fused aromatic system, is expected to dominate, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions, while useful, must be confirmed by empirical data. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended here for its reliability and reproducibility.[4]

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add a precise volume of solvent A->B C Seal vials and place on shaker B->C D Incubate at a controlled temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with a syringe filter E->F G Dilute the saturated solution F->G H Analyze by HPLC to determine concentration G->H

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology

  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • To each vial, add a known volume of the selected organic solvent.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the precision of the results.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Hexane0.1LowData to be determined
Toluene2.4LowData to be determined
Dichloromethane3.1HighData to be determined
Acetone5.1Moderate to GoodData to be determined
Ethanol4.3Moderate to GoodData to be determined
Methanol5.1Moderate to GoodData to be determined
Dimethyl Sulfoxide7.2HighData to be determined

Conclusion and Future Directions

This technical guide has provided a dual approach to understanding the solubility of this compound. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers are well-equipped to generate the critical data needed for the continued development of this and related compounds. The empirical data generated through the described methodology will be invaluable for guiding formulation strategies, optimizing reaction conditions for synthesis and purification, and ultimately, for advancing isothiazolo[5,4-b]pyridine derivatives through the drug development pipeline. Further studies could explore the effect of temperature on solubility to construct a comprehensive solubility profile.

References

  • European Union. (2021). Standard Operating Procedure for Solubility Testing. EU-NETVAL.
  • Solubility of Organic Compounds. (2023). Thompson Rivers University.
  • 3-Bromo-6-ethyl-4-methyl-5-propyl-[5]thiazolo[5,4-b]pyridine. (n.d.). BLDpharm.

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006).
  • Determination of Solubility. (n.d.). University of Babylon.
  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990).
  • Solubility and Dissolution Profile Assessment in Drug Discovery. (2023).
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. (2019). Pharmacia.
  • 3-Bromo-5-chloro-4-methylpyridine. (n.d.). PubChem.
  • 3-Bromo-6-ethyl-4-methyl-5-propyl-[5]thiazolo[5,4-b]pyridine 1g. (n.d.). Dana Bioscience.

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

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The Discovery of Novel Isothiazolo[5,4-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery and optimization of this promising class of compounds. We will explore the strategic synthesis of the isothiazolo[5,4-b]pyridine core, delve into the nuances of their structural characterization, and discuss their biological evaluation as potent kinase inhibitors, particularly focusing on their roles in targeting cancer-related signaling pathways. This document is designed to be a practical resource, offering not just established protocols but also the scientific rationale behind experimental choices, thereby empowering researchers to accelerate their discovery programs.

Introduction: The Rise of a Privileged Scaffold

The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolo[5,4-b]pyridine system, a heterocyclic scaffold that has garnered considerable attention for its diverse pharmacological activities. These derivatives have shown promise as potent inhibitors of key cellular targets, including phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like c-KIT.[1][2] The rigid, planar structure of the isothiazolo[5,4-b]pyridine core provides a unique framework for the strategic placement of functional groups to achieve high-affinity interactions with the ATP-binding pockets of these enzymes. This guide will navigate the journey from the synthesis of these novel derivatives to their biological characterization, providing a comprehensive roadmap for their development as next-generation therapeutics.

Strategic Synthesis of the Isothiazolo[5,4-b]pyridine Core

The construction of the isothiazolo[5,4-b]pyridine scaffold can be approached through several synthetic strategies. A common and effective method involves the cyclization of a suitably substituted aminopyridine precursor. The following protocol outlines a representative multi-step synthesis, emphasizing the key transformations and the rationale behind the chosen conditions.

General Synthetic Workflow

The synthesis of substituted isothiazolo[5,4-b]pyridines often commences with a commercially available substituted pyridine, which is then elaborated through a series of reactions to construct the fused isothiazole ring. A typical sequence is depicted below.

Synthetic Workflow Start Substituted Aminopyridine Intermediate1 Thiocyanation Start->Intermediate1 KSCN Intermediate2 Reduction & Cyclization Intermediate1->Intermediate2 Reducing Agent (e.g., Fe/HOAc) Final_Core Isothiazolo[5,4-b]pyridine Core Intermediate2->Final_Core Derivatization Functionalization (e.g., Suzuki Coupling) Final_Core->Derivatization Pd-catalyst, Boronic Acid Final_Product Target Compound Derivatization->Final_Product

Caption: Generalized synthetic workflow for isothiazolo[5,4-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of a 3-Amino-isothiazolo[5,4-b]pyridine Intermediate

This protocol provides a step-by-step method for the synthesis of a key 3-amino-isothiazolo[5,4-b]pyridine intermediate, which can be further functionalized.

Step 1: Thiocyanation of 2-Amino-3-nitropyridine

  • Rationale: This step introduces the sulfur and cyano functionalities necessary for the subsequent isothiazole ring formation. The reaction proceeds via an electrophilic substitution on the pyridine ring, activated by the amino group.

  • Procedure:

    • To a solution of 2-amino-3-nitropyridine (1.0 eq) in acetic acid, add potassium thiocyanate (KSCN, 1.2 eq).

    • Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield 2-amino-3-nitro-4-thiocyanatopyridine.

Step 2: Reductive Cyclization to form the Isothiazolo[5,4-b]pyridine Core

  • Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent thiocyanate group to form the isothiazole ring. Iron powder in acetic acid is a classic and effective reagent for this transformation.

  • Procedure:

    • Suspend the 2-amino-3-nitro-4-thiocyanatopyridine (1.0 eq) in a mixture of acetic acid and ethanol.

    • Add iron powder (5.0 eq) portion-wise to the suspension at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

    • Filter the hot reaction mixture through a pad of celite to remove the iron residues and wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoisothiazolo[5,4-b]pyridine.

Structural Characterization of Isothiazolo[5,4-b]pyridine Derivatives

The unambiguous characterization of newly synthesized isothiazolo[5,4-b]pyridine derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of isothiazolo[5,4-b]pyridines exhibit characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the substitution pattern. For the unsubstituted core, the pyridine protons typically resonate in the range of δ 7.5-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework. The quaternary carbons of the fused ring system can be identified, and the chemical shifts of the substituted carbons can confirm the success of functionalization reactions. For the isothiazolo[5,4-b]pyridine core, the carbon atoms of the pyridine ring typically appear between δ 110-160 ppm, while the isothiazole carbons resonate in the range of δ 120-170 ppm.[3][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The fragmentation patterns observed in the mass spectra can also provide structural information. A common fragmentation pathway for fused isothiazoles involves the initial loss of small neutral molecules like N₂ or HCN, followed by the cleavage of the heterocyclic rings.[5][6]

Biological Evaluation: Targeting Kinase-Driven Signaling Pathways

Isothiazolo[5,4-b]pyridine derivatives have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several isothiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of isothiazolo[5,4-b]pyridine derivatives.[9][10]

c-KIT Kinase Inhibition

The c-KIT receptor tyrosine kinase is another important target in oncology, particularly in gastrointestinal stromal tumors (GIST). Mutations in c-KIT can lead to its constitutive activation and uncontrolled cell proliferation. Isothiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, capable of overcoming resistance to existing therapies like imatinib.[1]

In Vitro Assay Protocol: Kinase Inhibition Assay

A common method to assess the inhibitory potential of these compounds is through in vitro kinase assays. The following is a generalized protocol for a luminescence-based kinase assay.

  • Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.

  • Procedure:

    • Prepare a reaction mixture containing the kinase (e.g., PI3Kα or c-KIT), the substrate (e.g., a specific peptide or lipid), and ATP in a suitable buffer.

    • Add the isothiazolo[5,4-b]pyridine derivative at various concentrations to the reaction mixture in a multi-well plate.

    • Incubate the plate at the optimal temperature for the kinase reaction (typically 30-60 minutes).

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent containing ADP-Glo™ Reagent to convert ADP to ATP.

    • Finally, add a kinase detection reagent containing luciferase and luciferin, and measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the isothiazolo[5,4-b]pyridine scaffold and the evaluation of the resulting derivatives' biological activity are crucial for identifying potent and selective inhibitors.

Key SAR Insights
  • Substitution at the 3-position: The 3-amino group serves as a versatile handle for introducing a variety of substituents through amide bond formation or other coupling reactions. The nature of this substituent can significantly impact the compound's potency and selectivity.[1]

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring, often through Suzuki cross-coupling reactions, allow for the introduction of various aryl or heteroaryl groups. These groups can form important interactions within the kinase active site.[2]

Quantitative Data Summary

The following table summarizes the PI3Kα inhibitory activity of a series of hypothetical isothiazolo[5,4-b]pyridine derivatives, illustrating the impact of different substituents.

Compound IDR¹ (at 3-position)R² (at 6-position)PI3Kα IC₅₀ (nM)[2]
1a -NH₂-H>1000
1b -NH-CO-Ph-H520
1c -NH-CO-Ph4-methoxyphenyl85
1d -NH-CO-(2-pyridyl)4-methoxyphenyl12

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the fine-tuning of pharmacological properties. The insights provided in this guide, from detailed synthetic protocols to biological evaluation strategies, are intended to equip researchers with the knowledge to effectively explore the therapeutic potential of this exciting class of compounds. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives, as well as exploring their efficacy in preclinical and clinical settings for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). 2023;15(1):143. [Link]

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  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Org Biomol Chem. 2024;22(33):6663-6672. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4691. [Link]

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  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Int J Mol Sci. 2023;24(2):1799. [Link]

Sources

Unlocking the Therapeutic Potential of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isothiazolo[5,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet under-explored, member of this family: 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. While direct pharmacological data for this compound is scarce, this document leverages structure-activity relationships from analogous compounds to postulate and explore its most promising therapeutic targets. We provide a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate this molecule's potential. This guide outlines hypothesized target classes—protein kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes—supported by a robust survey of the existing literature. For each proposed target, we present detailed, self-validating experimental protocols, from initial high-throughput screening to in-depth mechanistic studies. Our objective is to furnish the scientific community with a logical and actionable roadmap to unlock the therapeutic promise of this intriguing compound.

Introduction: The Isothiazolopyridine Scaffold - A Versatile Pharmacophore

The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolopyridine heterocyclic system, a scaffold that has garnered significant attention in drug discovery. The isothiazole ring, with its unique arrangement of nitrogen and sulfur atoms, contributes to the lipophilicity and electronic properties of the molecule, often playing a crucial role in target engagement.[1] The pyridine ring, a common feature in many approved drugs, offers a versatile point for substitution, allowing for the fine-tuning of physicochemical properties and target specificity.

Derivatives of the broader isothiazole and thiazolopyridine families have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This versatility stems from their ability to interact with a wide range of biological targets. For instance, isothiazole-containing compounds have been identified as potent inhibitors of Aurora kinases and modulators of G-protein coupled receptors (GPCRs).[1] Furthermore, the related thiazolopyridine scaffold has yielded promising inhibitors of phosphoinositide 3-kinases (PI3Ks) and the receptor tyrosine kinase c-KIT.[3][4]

This guide will now focus on a specific derivative, this compound, and outline a systematic approach to identifying and validating its potential therapeutic targets.

Hypothesized Therapeutic Target Classes

Based on a comprehensive analysis of the literature on structurally related compounds, we have identified three primary target classes that warrant investigation for this compound.

Protein Kinases: The Druggable Gatekeepers of Cellular Signaling

The human kinome represents one of the most successfully drugged target families, particularly in oncology. The isothiazolopyridine and related scaffolds have a proven track record of producing potent kinase inhibitors.

  • Rationale for Hypothesis:

    • Receptor Tyrosine Kinases (RTKs): Isothiazolopyrimidine analogues have been shown to potently inhibit KDR (VEGFR), c-KIT, and TIE2, all of which are critical mediators of angiogenesis and cell proliferation in cancer.[5] Furthermore, thiazolo[5,4-b]pyridine derivatives have been specifically designed to overcome imatinib resistance in c-KIT-driven gastrointestinal stromal tumors (GIST).[4]

    • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases.[3] Novel thiazolo[5,4-b]pyridines have been identified as potent, nanomolar inhibitors of PI3K isoforms α, γ, and δ.[3][6]

    • Cyclin G-Associated Kinase (GAK): While a study on isothiazolo[4,5-b]pyridines showed a lack of GAK affinity, the subtle change in nitrogen position to the [5,4-b] scaffold could present a different binding profile, making it a target worth exploring, especially given GAK's role in viral entry and cancer.[7]

The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

Proposed Investigational Workflow for Kinase Activity

Kinase_Workflow A Initial Screening: Broad Kinase Panel (e.g., KinomeScan) B Hit Identification (>90% Inhibition at 10 µM) A->B Data Analysis C Dose-Response & IC50 Determination (Biochemical Assay for Hits) B->C Validation D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Confirmation in Cellular Context F Selectivity Profiling (Against Closely Related Kinases) C->F Off-Target Assessment E Downstream Pathway Analysis (Western Blot for p-Substrates) D->E Mechanism of Action G Functional Cellular Assays (Proliferation, Apoptosis, Migration) E->G F->G H Lead Candidate G->H In Vitro Efficacy

Caption: A stepwise workflow for identifying and validating kinase inhibitors.

G-Protein Coupled Receptors (GPCRs): Modulators of a Vast Array of Physiological Processes

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of all modern drugs. The isothiazole scaffold is a known component of GPCR modulators, including both agonists and antagonists.[1]

  • Rationale for Hypothesis:

    • The structural features of this compound, including its aromatic nature and potential for hydrogen bonding, are consistent with those of small molecules known to bind to GPCRs.

    • Isothiazole derivatives have been explicitly identified as mGluR1 antagonists and agonists for other G-protein coupled receptors.[1]

    • The related imidazopyridine scaffold has yielded negative allosteric modulators of the proton-sensing GPCR, GPR4, which is involved in inflammatory responses.[8]

Modulation of GPCRs can occur through orthosteric (binding at the endogenous ligand site) or allosteric (binding at a distinct site) mechanisms. Allosteric modulators offer the potential for greater specificity and a more nuanced control of receptor activity.[9]

Proposed Investigational Workflow for GPCR Activity

GPCR_Workflow A Primary Screen: GPCR Panel (e.g., PRESTO-Tango) B Hit Deconvolution (Identify Specific Receptor) A->B Data Analysis C Functional Assays: - cAMP Assay (Gs/Gi) - Calcium Flux (Gq) - RhoA Activation (G12/13) B->C Confirmation & Pathway ID D Determine Mode of Action: - Agonist - Antagonist - Allosteric Modulator C->D Mechanistic Studies E Radioligand Binding Assay (Determine Affinity & Binding Site) D->E Quantify Binding F Lead Candidate E->F Validated Modulator

Caption: A workflow for screening and characterizing GPCR modulators.

Bacterial Enzymes: A Potential Avenue for Novel Antimicrobials

The emergence of antibiotic resistance is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action.

  • Rationale for Hypothesis:

    • Isothiazolopyridine derivatives have demonstrated antibacterial activity against Mycobacterium tuberculosis and Propionibacterium acnes.[10]

    • Structurally similar thiazolo[4,5-b]pyridines have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[2][11]

    • Molecular docking studies of active thiazolopyridines suggest potential binding to bacterial enzymes such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively.[11]

Detailed Experimental Protocols

Kinase Target Validation

3.1.1. Initial High-Throughput Screening (HTS)

  • Objective: To perform a broad screen against a large panel of human kinases to identify initial hits.

  • Methodology: Utilize a commercially available kinase panel assay (e.g., the DiscoverX KINOMEscan™).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound for screening at a concentration of 10 µM against the full kinase panel.

    • Data will be returned as percent inhibition relative to a DMSO control.

    • Hit Criteria: Any kinase exhibiting >90% inhibition will be considered a primary hit for further investigation.

3.1.2. IC50 Determination via In Vitro Kinase Assay

  • Objective: To quantify the potency of the compound against the identified kinase hits.

  • Methodology: Use a luminescent ADP-Glo™ Kinase Assay (Promega).

    • Reconstitute the recombinant hit kinase, substrate, and ATP according to the manufacturer's protocol.

    • Prepare a 10-point, 3-fold serial dilution of the test compound in the appropriate kinase buffer, starting from 100 µM.

    • In a 384-well plate, add the kinase, the substrate/ATP mix, and the compound dilutions.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism or similar software.

3.1.3. Cellular Target Engagement

  • Objective: To confirm that the compound binds to the target kinase within a cellular environment.

  • Methodology: Employ the NanoBRET™ Target Engagement Assay (Promega).

    • Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 2 hours.

    • Add the NanoBRET™ fluorescent tracer, which competitively binds to the kinase's active site.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated. A decrease in the BRET signal with increasing compound concentration indicates target engagement.

    • Calculate the IC50 value for target engagement.

GPCR Target Validation

3.2.1. Primary Screening using the PRESTO-Tango Assay

  • Objective: To screen for activity against a large panel of non-olfactory GPCRs.

  • Methodology: The Tango assay measures GPCR-arrestin interaction, a common step following receptor activation.

    • Utilize a commercially available screening service that employs the PRESTO-Tango assay library.

    • Screen the compound at 10 µM in both agonist and antagonist modes.

    • Agonist mode: The compound is tested alone.

    • Antagonist mode: The compound is tested in the presence of a known agonist for each receptor.

    • The output is typically a measure of luciferase activity, which is proportional to receptor-arrestin interaction.

    • Hit Criteria: Significant activation (agonist) or inhibition of agonist-induced activation (antagonist) compared to controls.

3.2.2. Functional Second Messenger Assays

  • Objective: To confirm the activity of hits from the primary screen and determine the downstream signaling pathway.

  • Methodology:

    • cAMP Assay (for Gs/Gi-coupled receptors): Use a HTRF-based cAMP assay (e.g., from Cisbio).

      • Culture cells expressing the target GPCR.

      • Treat cells with various concentrations of the compound (for agonist activity) or with a fixed concentration of a known agonist plus varying concentrations of the compound (for antagonist activity).

      • Lyse the cells and perform the HTRF assay according to the manufacturer's instructions.

      • Measure the HTRF signal, which is inversely proportional to the amount of cAMP produced.

    • Calcium Flux Assay (for Gq-coupled receptors): Use a fluorescent calcium indicator like Fluo-4 AM.

      • Load cells expressing the target GPCR with Fluo-4 AM.

      • Measure baseline fluorescence on a plate reader with an injection system.

      • Inject the compound and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be meticulously documented and presented in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical Kinase Inhibition Profile for this compound

Target Kinase% Inhibition @ 10 µMBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase A98%50250
Kinase B92%120800
Kinase C15%>10,000>10,000

Table 2: Hypothetical GPCR Activity Profile for this compound

Target GPCRAssay TypeMode of ActionEC50/IC50 (nM)
GPCR XcAMPAntagonist150
GPCR YCalcium FluxAgonist800

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold is a rich source of biologically active molecules. While the specific therapeutic targets of this compound remain to be elucidated, the structural homology to known kinase inhibitors and GPCR modulators provides a strong rationale for the investigational pathways outlined in this guide. The proposed workflows offer a systematic, evidence-based approach to rapidly identify and validate its mechanism of action. Successful identification of a potent and selective interaction with a high-value therapeutic target will pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent. A critical consideration for future development will be the assessment of metabolic stability, including the potential for P450-mediated bioactivation of the isothiazole ring, which has been reported for some derivatives.[12]

References

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  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2025). ResearchGate. [Link]

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  • Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. (2015). PubMed. [Link]

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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anorectic, antidepressant, anticancer, and antiviral properties.[1] This technical guide focuses on a specific, under-investigated member of this family: 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. In the absence of direct experimental data for this compound, this document presents a series of rational, testable hypotheses for its mechanism of action, grounded in the known pharmacology of related molecules. We provide a comprehensive, step-by-step experimental roadmap designed to systematically elucidate its biological targets and downstream signaling pathways. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and other novel small molecules.

Introduction: The Isothiazolo[5,4-b]pyridine Core and the Subject Molecule

The fusion of an isothiazole ring with a pyridine ring creates the isothiazolo[5,4-b]pyridine heterocyclic system. This scaffold has proven to be a versatile template for the development of pharmacologically active agents.[1] Known derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of activities. For instance, certain isothiazolopyridines have demonstrated anorectic action through stimulation of the serotoninergic system, while others have been identified as potent inhibitors of cyclin G-associated kinase (GAK), conferring antiviral activity.[1][2] Additionally, some derivatives have shown promising anticancer activity in vitro.[3]

Our subject molecule, this compound, remains uncharacterized in the scientific literature regarding its biological function. Its chemical structure, featuring a bromine substituent at the 3-position, an ethyl group at the 6-position, and a methyl group at the 5-position, suggests the potential for novel pharmacological properties. This guide puts forth three primary hypotheses for its mechanism of action, drawing parallels with its chemical relatives.

Core Mechanistic Hypotheses

Based on the established activities of the isothiazolo[5,4-b]pyridine scaffold, we propose the following primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Kinase Inhibition. The compound acts as an inhibitor of one or more protein kinases, disrupting cellular signaling pathways critical for cell proliferation, survival, or viral replication. This is based on the known activity of related compounds as GAK inhibitors.[2][4]

  • Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation. The compound modulates the activity of one or more GPCRs, potentially within the serotonergic system or other neurotransmitter pathways, consistent with the observed antidepressant and anorectic effects of some analogs.[1]

  • Hypothesis 3: Ion Channel Modulation. The compound interacts with and alters the function of ion channels, which are key regulators of a wide range of physiological processes.[5] This is a plausible but less directly supported hypothesis that warrants investigation given the diverse neurological effects of related scaffolds.

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Experimental Workflows for Target Deconvolution

A multi-pronged approach is essential for identifying the molecular target(s) of a novel compound. We will employ both broad, unbiased screening methods and more focused, hypothesis-driven assays.

Initial Target Identification: Unbiased Approaches

To cast a wide net for potential interacting proteins, we will begin with affinity-based and label-free proteomics methods.

3.1.1. Affinity-Based Target Identification

This classical approach involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[6][7]

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) at a position determined by preliminary structure-activity relationship (SAR) studies to minimally impact biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line (e.g., a human cancer cell line for Hypothesis 1, or a neuronal cell line for Hypotheses 2 and 3).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.[6]

Causality: This method directly identifies proteins that physically interact with the compound, providing a direct link between the small molecule and its potential targets.

Self-Validation: A control experiment using beads without the immobilized compound or with an inactive analog should be run in parallel to identify and subtract non-specific binders.

cluster_0 Affinity-Based Target ID Workflow A Synthesize Biotinylated Probe B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

Caption: Workflow for affinity-based target identification.

Hypothesis-Driven Screening

Parallel to the unbiased approaches, we will conduct focused screens based on our primary hypotheses.

3.2.1. Kinome Profiling (Hypothesis 1)

To assess the compound's activity against a broad range of protein kinases, a kinome-wide profiling assay is the method of choice.[8][9][10]

Experimental Protocol: KinomeScan® or Similar Competition Binding Assay

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology).[10][11]

  • Assay Principle: These assays typically employ an active site-directed competition binding assay where the test compound competes with a known, tagged ligand for binding to a large panel of kinases.

  • Data Analysis: The results are reported as percent inhibition or dissociation constants (Kd) for each kinase in the panel. A "hit" is defined as a kinase that shows significant binding to the compound.

Causality: This experiment directly measures the interaction of the compound with a large and diverse set of kinases, providing a comprehensive overview of its kinase selectivity profile.

Self-Validation: The assays are highly standardized and include internal controls. Follow-up dose-response studies and enzymatic assays are necessary to validate initial hits.

cluster_1 Kinome Profiling Workflow A Compound Incubation with Kinase Panel B Competition with Tagged Ligand A->B C Quantify Compound-Kinase Binding B->C D Identify 'Hit' Kinases C->D E Validate Hits with Dose-Response & Enzymatic Assays D->E

Caption: Workflow for kinome profiling and hit validation.

3.2.2. GPCR Activity Screening (Hypothesis 2)

To investigate the potential modulation of GPCRs, a panel of functional assays measuring downstream signaling events is appropriate.[12][13][14]

Experimental Protocol: GPCR Second Messenger Assays

  • Assay Panel Selection: Utilize a broad panel of cell-based GPCR assays that measure second messenger production (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux or IP1 accumulation for Gq-coupled receptors).[12]

  • Cell Treatment: Treat the engineered cell lines expressing specific GPCRs with this compound.

  • Signal Detection: Measure the changes in second messenger levels using luminescence- or fluorescence-based readouts.

  • Agonist/Antagonist Mode Determination: Perform assays in both the presence and absence of a known agonist for each receptor to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Causality: This approach directly measures the functional consequence of the compound's interaction with specific GPCRs, providing insights into its signaling effects.

Self-Validation: Each assay includes positive and negative controls. Hits should be confirmed with dose-response curves and in orthogonal assays (e.g., beta-arrestin recruitment assays).[15]

3.2.3. Ion Channel Screening (Hypothesis 3)

To explore the compound's effects on ion channel function, a combination of fluorescence-based and electrophysiological assays can be employed.[5][16]

Experimental Protocol: Ion Channel Functional Assays

  • High-Throughput Screening (HTS): Begin with a fluorescence-based HTS using ion-sensitive dyes (e.g., for calcium or potassium) in cell lines expressing specific ion channels.[17] This allows for rapid screening against a panel of channels.

  • Electrophysiology Validation: For any hits identified in the HTS, perform automated or manual patch-clamp electrophysiology to directly measure the effect of the compound on ion channel currents.[18] This is the gold standard for characterizing ion channel modulators.

  • Concentration-Response Analysis: Determine the potency (IC50 or EC50) of the compound on the validated ion channel targets.

Causality: Patch-clamp electrophysiology provides a direct, real-time measurement of ion channel activity, offering definitive evidence of modulation.

Self-Validation: Vehicle controls and known ion channel blockers/openers are used to validate the assay performance.

Data Interpretation and Downstream Validation

The initial screening phase will likely generate a list of putative targets. The next crucial step is to validate these targets and elucidate the downstream cellular consequences of their modulation by this compound.

Data Summary Table:

Hypothesis Primary Screen Primary Data Output Validation Assays
1. Kinase Inhibition Kinome Profiling% Inhibition or KdIn vitro enzymatic assays, Western blotting for downstream substrate phosphorylation, Cellular thermal shift assay (CETSA)
2. GPCR Modulation Second Messenger AssaysFold change in signalBeta-arrestin recruitment assays, Radioligand binding assays, Downstream pathway analysis (e.g., CREB phosphorylation)
3. Ion Channel Modulation Fluorescence-based HTSChange in fluorescenceAutomated/manual patch-clamp electrophysiology, Membrane potential assays

Downstream Validation Workflow:

cluster_2 Target Validation and Pathway Analysis A Putative Target(s) from Primary Screens B Confirm Direct Binding (e.g., SPR, ITC, CETSA) A->B C Validate Functional Modulation in vitro (e.g., Enzymatic Assay, Electrophysiology) A->C D Characterize Downstream Cellular Effects (e.g., Western Blot, Reporter Assays) B->D C->D E Phenotypic Rescue/Mimicry with Genetic Perturbation (e.g., siRNA, CRISPR) D->E F Validated Mechanism of Action E->F

Caption: A generalized workflow for validating putative targets.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By combining unbiased target discovery methods with hypothesis-driven screening, researchers can efficiently navigate the complexities of small molecule pharmacology. The validation of a specific molecular target will open avenues for lead optimization, preclinical development, and ultimately, the potential translation of this novel compound into a therapeutic agent. The methodologies outlined herein are broadly applicable to the study of other novel chemical entities, serving as a robust template for modern drug discovery research.

References

  • ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]- Pyridine-5-Carboxylates. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • PubMed. (n.d.). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Available at: [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Available at: [Link]

  • PubMed Central. (n.d.). Kinome Profiling. Available at: [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available at: [Link]

  • PubMed. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]

  • ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The strategic introduction of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. This document outlines a detailed synthetic protocol for a novel derivative, 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, a compound with potential applications in pharmaceutical research. The synthetic route is designed based on established chemical principles and analogous transformations reported in the scientific literature for related heterocyclic systems.[3][4]

Rationale and Strategy

The synthesis of this compound is proposed via a multi-step pathway, culminating in a key Sandmeyer reaction to introduce the bromine atom at the 3-position. This approach is advantageous as it allows for the late-stage introduction of the halogen, providing a versatile intermediate for further diversification. The overall strategy involves the initial construction of a substituted pyridine ring, followed by the annulation of the isothiazole moiety, and finally, the functionalization at the 3-position.

Experimental Workflow Diagram

Synthetic Workflow A Starting Materials B Synthesis of Substituted Pyridinethione A->B Step 1 C Cyclization to Isothiazolo[5,4-b]pyridine Core B->C Step 2 D Amination at C3 C->D Step 3 E Diazotization D->E Step 4a F Sandmeyer Bromination E->F Step 4b G Purification and Characterization F->G Step 5 H Final Product: This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
Ethyl 3-amino-4-cyanocrotonate≥98%Commercially Available
3-Pentenenitrile≥97%Commercially Available
Sodium ethoxide≥95%Commercially Available
Lawesson's reagent≥97%Commercially Available
Hydroxylamine hydrochloride≥99%Commercially Available
Polyphosphoric acid (PPA)Commercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
Sodium nitrite≥99%Commercially Available
Copper(I) bromide≥98%Commercially Available
Hydrobromic acid (48%)ACS gradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Brine solutionPrepared in-house
Anhydrous sodium sulfateCommercially Available

Step 1: Synthesis of 6-Ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (5.1 g, 75 mmol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • To this solution, add ethyl 3-amino-4-cyanocrotonate (10.0 g, 65 mmol) and 3-pentenenitrile (6.0 g, 74 mmol).

  • Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with 2 M HCl until a precipitate forms.

  • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield the intermediate pyridone.

  • In a separate 500 mL flask, suspend the dried pyridone (assumed quantitative yield from the previous step) in anhydrous toluene (200 mL).

  • Add Lawesson's reagent (15.8 g, 39 mmol) in one portion.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Step 2: Synthesis of 6-Ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine

  • To a solution of 6-ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10.0 g, 52 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add hydroxylamine hydrochloride (7.2 g, 104 mmol) and sodium acetate (8.5 g, 104 mmol).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and pour it into ice-water (200 mL).

  • Filter the resulting precipitate, wash with water, and dry.

  • The dried intermediate is then added portion-wise to preheated polyphosphoric acid (100 g) at 120 °C.

  • Stir the mixture at this temperature for 2 hours.

  • Carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 6-ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: In a 250 mL beaker, suspend 6-ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine (5.0 g, 26 mmol) in a mixture of hydrobromic acid (48%, 30 mL) and water (20 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (2.0 g, 29 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (4.5 g, 31 mmol) in hydrobromic acid (48%, 20 mL) at room temperature.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Proposed Reaction Mechanism: Sandmeyer Reaction

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The key steps involve the formation of an aryl radical from the diazonium salt, which is then trapped by the bromide ion.

Sandmeyer Mechanism cluster_0 Diazotization cluster_1 Radical Formation cluster_2 Bromination Ar-NH2 3-Amino-isothiazolopyridine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HBr Ar• Aryl Radical Ar-N2+->Ar• + Cu(I)Br - N2 - Cu(II)Br+ Ar-Br 3-Bromo-isothiazolopyridine Ar•->Ar-Br + Cu(II)Br+ - Cu(I)

Caption: Proposed mechanism for the Sandmeyer bromination step.

Expected Results and Discussion

The successful synthesis of this compound is anticipated with a moderate overall yield. Each step of the protocol is crucial for the final outcome.

  • Step 1: The initial cyclization to form the pyridinethione is a critical ring-forming reaction. The use of Lawesson's reagent is a standard and effective method for thionation.[6][7]

  • Step 2: The construction of the isothiazole ring via cyclization of the thione with hydroxylamine derivatives is a known strategy for forming the isothiazolo[5,4-b]pyridine core.[4] Polyphosphoric acid is an effective dehydrating and cyclizing agent for this transformation.

  • Step 3: The Sandmeyer reaction is a reliable method for the conversion of an amino group to a bromide on an aromatic ring.[8][9] Careful control of the temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The use of cuprous bromide is essential for the catalytic cycle of the reaction.[5]

Table of Expected Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
6-Ethyl-5-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileC₁₀H₁₀N₂S190.2760-70Yellow Solid
6-Ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amineC₁₀H₁₁N₃S205.2850-60Off-white Solid
This compoundC₁₀H₁₀BrN₂S285.1740-50Pale Yellow Solid

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lawesson's reagent is a strong irritant and has a foul odor; handle with care.

  • Polyphosphoric acid is corrosive and reacts exothermically with water.

  • Diazonium salts can be explosive when dry; they should be kept in solution and handled with extreme caution.

  • Hydrobromic acid is highly corrosive.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. While this specific molecule may not have a directly published synthesis, the proposed route is based on well-established and reliable chemical transformations for analogous heterocyclic systems. This protocol serves as a valuable guide for researchers in medicinal chemistry and drug discovery for the synthesis of novel isothiazolo[5,4-b]pyridine derivatives.

References

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-methylisothiazolo[5,4-c]pyridine. ChemSynthesis. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isothiazolopyridine

The isothiazolo[5,4-b]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. Derivatives of this core have demonstrated a range of biological activities, including promising anticancer properties.[1] Investigations into analogous compounds have pointed towards the inhibition of key cellular signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[2] Furthermore, some isothiazolopyridines have been explored as inhibitors of Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in cell proliferation and survival.[1]

This document provides a detailed experimental framework for the initial characterization of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (hereafter referred to as Compound X) in a cell culture setting. The protocols outlined herein are designed to assess its cytotoxic and cytostatic effects on cancer cell lines, and to probe its potential mechanism of action by examining its impact on cell cycle progression and apoptosis. This guide is intended for researchers in drug discovery and cell biology, providing a robust starting point for investigating the therapeutic potential of this novel chemical entity.

Compound Information

Compound Name This compound (Compound X)
CAS Number 728885-92-5
Chemical Formula C₉H₉BrN₂S
Molecular Weight 257.15 g/mol
Structure (A chemical structure image would be placed here in a full document)
Purity >95% (Recommended)
Appearance Off-white to yellow solid (Typical)

PART 1: Foundational Protocols - Preparation and Safety

Rationale for Reagent Preparation

The successful application of any small molecule in cell culture hinges on its proper solubilization and the preparation of accurate, sterile stock solutions. The choice of solvent is critical; it must dissolve the compound effectively without exhibiting significant toxicity to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose due to its broad solubilizing power and low toxicity at concentrations typically below 0.5% (v/v) in cell culture media.

Safety Precautions

While a specific Safety Data Sheet (SDS) for Compound X is not widely available, related brominated heterocyclic compounds are classified as potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3][4] Therefore, standard laboratory precautions are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its concentrated solutions.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine particulates.

  • Waste Disposal: Dispose of all waste materials (solid compound, contaminated tips, tubes, and media) in accordance with your institution's chemical waste disposal procedures.

Protocol: Preparation of Stock and Working Solutions
  • Solvent Selection: Use cell culture grade, sterile DMSO as the primary solvent.

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out 2.57 mg of Compound X.

    • In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C, protected from light. Under these conditions, the solution is expected to be stable for several months.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of Compound X being tested. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

PART 2: Core Assays - Assessing Cellular Impact

The initial characterization of a novel compound involves determining its effect on cell viability and proliferation. The following assays are fundamental to establishing a dose-response relationship and identifying the concentration range for further mechanistic studies.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed your chosen cancer cell line (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of Compound X in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "no treatment" control and a "vehicle control" (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of Compound X or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data can be used to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Caption: Workflow for the MTT cell viability assay.

PART 3: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic/cytostatic concentration range of Compound X is established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition.

Rationale for Apoptosis and Cell Cycle Assays

Many anticancer agents, particularly kinase inhibitors, exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[11] Flow cytometry is a powerful tool for analyzing these processes at the single-cell level.

  • Apoptosis Assay (Annexin V/Propidium Iodide): In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide): PI can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Since PI stoichiometrically binds to DNA, the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount.

Step-by-Step Protocol: Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with Compound X at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and the adherent cells. To detach adherent cells, use a gentle, non-enzymatic cell dissociation buffer or a brief treatment with trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[14]

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

Step-by-Step Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay (Step 1 of Protocol 3.2).

  • Cell Harvesting and Fixation:

    • Harvest the cells as described above (Step 2 of Protocol 3.2).

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in PBS.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Sources

Application Notes & Protocols: Characterizing the Anti-Cancer Activity of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine (Compound-X)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, hereafter referred to as Compound-X , in cancer cell line studies. The isothiazolo[5,4-b]pyridine scaffold and its close analogs have emerged as a promising class of heterocyclic compounds with potential applications in oncology. Derivatives have been shown to exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation and survival.[1][2][3] This guide outlines a logical, phased approach to characterize the bioactivity of Compound-X, beginning with primary cytotoxicity screening and progressing to detailed mechanistic studies. We provide field-proven protocols for assessing cell viability, induction of apoptosis, effects on cell cycle progression, and investigation of underlying molecular targets.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold in Oncology

The isothiazolo[5,4-b]pyridine core is a heterocyclic structure that has garnered significant interest in medicinal chemistry. Its structural analogs, thiazolo[5,4-b]pyridines, have been successfully developed as potent inhibitors of critical cancer-related kinases. Notably, derivatives of this scaffold have shown inhibitory activity against c-KIT, a receptor tyrosine kinase often implicated in gastrointestinal stromal tumors (GIST), and phosphoinositide 3-kinases (PI3Ks), central nodes in a signaling pathway that is frequently hyperactivated in a wide range of human cancers.[2][4]

The PI3K/AKT/mTOR pathway governs essential cellular processes including cell growth, proliferation, survival, and differentiation.[4] Its aberrant activation is a key driver of tumorigenesis and resistance to therapy.[5] Compounds that can effectively modulate this pathway are therefore of high therapeutic value. Studies on related thiazolo[5,4-b]pyridine derivatives have demonstrated their ability to suppress cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest, validating this chemical class as a promising source for novel anti-cancer agents.[2]

This guide provides the experimental framework to investigate whether Compound-X, a novel derivative, shares these anti-cancer properties and to elucidate its mechanism of action in relevant cancer cell line models.

Preliminary Steps: Compound Handling and Solution Preparation

Scientific rigor begins with accurate and consistent compound preparation. The physicochemical properties of a novel compound like Compound-X are unknown and must be determined empirically.

2.1. Rationale for Solubility Testing Before any biological assay, it is critical to determine the optimal solvent for Compound-X and its solubility limit. Using a compound past its saturation point will lead to precipitation in cell culture media, causing inaccurate and irreproducible results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).

2.2. Protocol: Solubility Assessment and Stock Solution Preparation

  • Initial Solubility Test: Prepare a series of small-volume, high-concentration solutions (e.g., 100 mM, 50 mM, 20 mM, 10 mM) of Compound-X in 100% cell culture-grade DMSO.

  • Visual Inspection: Vortex each solution thoroughly and visually inspect for any undissolved particulate matter against a light source. Use a microscope if necessary.

  • Determine Practical Stock Concentration: Identify the highest concentration at which Compound-X remains fully dissolved. This will be your master stock concentration (e.g., 20 mM).

  • Master Stock Preparation: Accurately weigh a sufficient amount of Compound-X and dissolve it in the appropriate volume of DMSO to achieve the desired master stock concentration.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.

Phase 1: Primary Screening - Assessing Cytotoxicity

The first essential question is whether Compound-X has any effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into an insoluble purple formazan product.[7] The amount of formazan is directly proportional to the number of living cells.

3.1. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a series of serial dilutions of Compound-X in culture medium from your DMSO stock. The final DMSO concentration in all wells, including the vehicle control, must be identical and non-toxic (typically ≤0.5%).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound-X (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data using graphing software (e.g., GraphPad Prism) to generate a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition).

3.2. Expected Data Output

Compound-X Conc. (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%
Calculated GI₅₀ ~9.9 µM

Table 1: Example MTT assay data for a hypothetical cancer cell line treated with Compound-X for 48 hours.

Phase 2: Mechanistic Elucidation

If Compound-X demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. The two most common outcomes of anti-cancer agents are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is an indispensable tool for these analyses.[10]

Apoptosis Detection via Annexin V & Propidium Iodide Staining

Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[11] This dual staining allows for the differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common)

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound-X at concentrations around the determined GI₅₀ (e.g., 1x and 2x GI₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

Expected Data Output

Treatment% Live Cells% Early Apoptotic% Late Apoptotic
Vehicle95.2%2.5%2.3%
Compound-X (10 µM)60.1%25.4%14.5%
Compound-X (20 µM)35.8%40.2%24.0%

Table 2: Example apoptosis data showing a dose-dependent increase in apoptotic cells after 24 hours of treatment.

Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15] This allows for the quantification of cells in each phase:

  • G0/G1 Phase: 2N DNA content

  • S Phase: Intermediate DNA content (between 2N and 4N)

  • G2/M Phase: 4N DNA content

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Incubate for at least 2 hours at 4°C (or overnight).[15]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale to properly resolve the DNA content peaks.[10]

Expected Data Output

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle65.1%20.5%14.4%
Compound-X (10 µM)25.3%15.2%59.5%
Compound-X (20 µM)18.9%10.8%70.3%

Table 3: Example cell cycle data indicating a strong G2/M phase arrest after 24 hours of treatment.

Phase 3: Target Validation - Investigating Signaling Pathways

Based on the results from Phase 2 and the known activity of related compounds, we can form a hypothesis about the molecular mechanism. For example, if Compound-X induces apoptosis and G2/M arrest, it may be interfering with a key survival and proliferation pathway like PI3K/AKT. Western blotting is the gold-standard technique to investigate changes in protein expression and activation status within such pathways.[16]

Rationale: The activation of kinases in a signaling pathway is often controlled by phosphorylation. A western blot can detect both the total amount of a protein (e.g., AKT) and its phosphorylated, active form (e.g., p-AKT). A successful inhibitor would be expected to decrease the level of the phosphorylated protein without significantly affecting the total protein level.

Protocol: Western Blotting for PI3K/AKT Pathway Proteins

  • Protein Extraction: Treat cells with Compound-X (e.g., at GI₅₀ concentration) for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin (BSA) in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-AKT (Ser473), anti-AKT, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[17] β-actin is used as a loading control to ensure equal protein amounts were loaded in each lane.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation a Seed Cancer Cells (96-well plate) b Treat with Compound-X (Dose-Response, 48-72h) a->b c MTT Assay b->c d Calculate GI₅₀ c->d e Treat Cells at GI₅₀ (6-well plate, 24-48h) d->e If Cytotoxic f Apoptosis Assay (Annexin V/PI) e->f g Cell Cycle Assay (PI Staining) e->g h Flow Cytometry Analysis f->h g->h i Treat Cells at GI₅₀ (Time Course) h->i Hypothesis-Driven j Protein Lysis i->j k Western Blot j->k l Probe for p-AKT, AKT, β-actin k->l

Caption: Phased experimental workflow for characterizing Compound-X.

Hypothesized Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival mTORC1->Cell_Survival CompoundX Compound-X CompoundX->PI3K Hypothesized Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway by Compound-X.

References

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

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  • Lee, J., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(18), 3358. [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

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  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

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  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Bio-Rad. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

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  • Acta Scientific. Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • YouTube. Cell Cycle Analysis By Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]

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  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine for c-KIT inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine for Robust c-KIT Inhibition Assays

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor screening.

Abstract

This document provides a comprehensive guide to utilizing this compound for the inhibition of receptor tyrosine kinase c-KIT. While specific literature on this exact molecule is emerging, extensive data on the closely related thiazolo[5,4-b]pyridine scaffold demonstrates potent and selective c-KIT inhibition, offering a strong rationale for its investigation.[1][2] This guide details the theoretical framework, mechanism of action, and a detailed, field-proven protocol for an in vitro c-KIT kinase inhibition assay. It is intended to empower researchers to effectively screen and characterize the inhibitory potential of this compound.

Introduction: The Significance of c-KIT Inhibition

The proto-oncogene c-KIT (also known as CD117) is a type III receptor tyrosine kinase that plays a pivotal role in cellular processes such as proliferation, differentiation, and survival.[3][4] It is activated by its ligand, stem cell factor (SCF), which induces receptor dimerization and autophosphorylation of key tyrosine residues.[4][5] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for normal cellular function.[5][6][7]

However, gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[3] These oncogenic mutations are primary drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs), where they are found in approximately 90% of cases.[1][3] c-KIT mutations are also implicated in acute myeloid leukemia (AML), mastocytosis, and certain melanomas.[8] Consequently, the inhibition of aberrant c-KIT signaling is a validated and highly attractive therapeutic strategy in oncology.[8][9]

The isothiazolo[5,4-b]pyridine scaffold, a bioisostere of the well-studied thiazolo[5,4-b]pyridine core, has emerged as a promising framework for the development of novel kinase inhibitors.[10] Compounds based on this core structure have demonstrated potent inhibitory activity against key oncogenic kinases, including c-KIT.[1][2] this compound is a specific derivative from this class, poised for investigation as a c-KIT inhibitor.

Putative Mechanism of Action

Small molecule inhibitors like those derived from the isothiazolo[5,4-b]pyridine scaffold typically function as ATP-competitive inhibitors.[11] They are designed to bind to the ATP-binding pocket of the kinase domain of c-KIT. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in c-KIT-dependent cancer cells. The thiazolo[5,4-b]pyridine derivatives have shown efficacy against both wild-type and certain imatinib-resistant c-KIT mutants, highlighting the potential for this class of compounds to address clinical resistance.[1][2]

Putative Mechanism of c-KIT Inhibition cluster_membrane Cell Membrane cKIT_Receptor c-KIT Receptor (Kinase Domain) ATP_Binding_Pocket ATP-Binding Pocket Phosphorylation Autophosphorylation Blocked ATP_Binding_Pocket->Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binding Prevented Inhibitor 3-Bromo-6-ethyl-5-methyl- isothiazolo[5,4-b]pyridine Inhibitor->ATP_Binding_Pocket Binds Competitively Downstream_Signaling Downstream Signaling (e.g., PI3K, RAS/MAPK) Inhibited Phosphorylation->Downstream_Signaling Cellular_Response Inhibition of Proliferation & Survival Downstream_Signaling->Cellular_Response

Caption: Competitive inhibition of the c-KIT kinase domain.

In Vitro c-KIT Kinase Inhibition Assay Protocol

This protocol describes a robust, luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against c-KIT. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a suitable commercial platform for this application.[12]

Principle of the Assay

The assay is performed in two steps. First, the c-KIT kinase reaction is carried out, during which ATP is converted to ADP. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents
ReagentRecommended SupplierNotes
Recombinant Human c-KIT protein (catalytic domain)Promega, BPS BioscienceEnsure high purity and activity.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, etc.[12]
This compoundBLDpharm, Dana BiosciencePrepare a concentrated stock solution in 100% DMSO.[13][14]
Poly(Glu, Tyr) 4:1 peptide substrateBPS Bioscience, Sigma-AldrichA generic substrate for tyrosine kinases.[15]
Kinase Assay BufferBPS BioscienceOr prepare in-house (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
StaurosporineSigma-AldrichNon-selective kinase inhibitor for use as a positive control.
DMSO (Anhydrous)Sigma-AldrichFor compound dilution.
96-well or 384-well white, opaque assay platesCorning, GreinerLow-volume, solid white plates are essential for luminescence assays.
Experimental Workflow

c-KIT Inhibition Assay Workflow Start Start: Prepare Reagents Step1 Step 1: Dispense Inhibitor (Test Compound/Controls) Start->Step1 Step2 Step 2: Add c-KIT Enzyme & Substrate Mix Step1->Step2 Step3 Step 3: Initiate Reaction with ATP Step2->Step3 Step4 Step 4: Incubate (e.g., 60 min at 30°C) Step3->Step4 Step5 Step 5: Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step4->Step5 Step6 Step 6: Incubate (40 min at RT) Step5->Step6 Step7 Step 7: Develop Signal (Kinase Detection Reagent) Step6->Step7 Step8 Step 8: Incubate (30 min at RT) Step7->Step8 End End: Read Luminescence Step8->End

Caption: Step-by-step workflow for the c-KIT kinase assay.

Detailed Step-by-Step Protocol

Self-validation is built into this protocol through the inclusion of no-enzyme, no-inhibitor, and positive control inhibitor wells. These controls are essential for data normalization and quality control.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point IC₅₀ curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Plate Setup (Example for a 25 µL final reaction volume):

    • Add 2.5 µL of diluted compound, staurosporine, or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well white plate.

  • Kinase and Substrate Addition:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer containing recombinant c-KIT enzyme and the Poly(Glu, Tyr) substrate at twice the final desired concentration.

    • Rationale: Preparing a master mix ensures uniformity across all wells and reduces pipetting errors.

    • Add 12.5 µL of the 2X kinase/substrate mix to each well containing the compound or DMSO.

    • For the "no-enzyme" control wells (background), add 12.5 µL of a mix containing only the substrate.

    • Mix the plate gently on a plate shaker for 1 minute.

  • Initiate Kinase Reaction:

    • Prepare a 2.5X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for c-KIT, if known, to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 10 µL of the 2.5X ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction and Signal Development:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[12]

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.[12]

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence signal from the "no-enzyme" control wells from all other data points.

  • Percentage Inhibition Calculation:

    • The "DMSO only" wells represent 0% inhibition (100% kinase activity).

    • The "staurosporine" high-concentration wells represent 100% inhibition (0% kinase activity).

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.

Example Data Representation
Compound Concentration (nM)% c-KIT Inhibition
15.2
310.8
1025.4
3048.9
10075.1
30090.3
100098.2
Calculated IC₅₀ (nM) 31.5

c-KIT Signaling Pathway Overview

Understanding the downstream effects of c-KIT inhibition is critical for interpreting cellular assay results. Upon activation by SCF, c-KIT triggers multiple signaling cascades that are crucial for cell growth and survival.

Simplified c-KIT Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binds & Dimerizes PI3K PI3K cKIT->PI3K Activates GRB2 GRB2/SOS cKIT->GRB2 STAT JAK/STAT cKIT->STAT AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Cell_Response Proliferation, Survival, Differentiation Transcription->Cell_Response

Sources

Application Notes and Protocols for Isothiazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Isothiazolo[5,4-b]pyridines

The isothiazolo[5,4-b]pyridine scaffold represents a promising heterocyclic system in modern medicinal chemistry. Emerging research has identified derivatives of this class as potent modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] As such, the development of novel kinase inhibitors is a major focus of contemporary drug discovery.

This guide provides a comprehensive framework for the preclinical evaluation of novel isothiazolo[5,4-b]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering a suite of detailed protocols for biochemical and cell-based assays. The methodologies described herein are intended to facilitate the determination of compound potency, selectivity, and cellular activity, thereby enabling the identification of promising lead candidates for further development.

The experimental workflow is designed to be logical and iterative, starting with direct biochemical assessment of target interaction and progressing to more complex cell-based assays that probe the compound's effects in a biologically relevant context. Each protocol is presented with an emphasis on scientific integrity, providing the rationale behind experimental choices and incorporating self-validating controls to ensure data trustworthiness.

I. Foundational Assays: Biochemical Characterization of Target Inhibition

The initial step in characterizing a novel isothiazolo[5,4-b]pyridine derivative is to ascertain its direct interaction with the intended molecular target. Given that this scaffold has shown promise as a kinase inhibitor, we will focus on assays designed to quantify the inhibition of a specific and therapeutically relevant kinase. For the purpose of this guide, we will use the proto-oncogene c-KIT, a receptor tyrosine kinase implicated in various cancers, as our exemplary target.[1][4][5][6]

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. By measuring the reduction in ADP production in the presence of an inhibitor, we can determine the compound's inhibitory potency (IC50). This assay is well-suited for high-throughput screening and provides a robust platform for initial hit identification.[1][4][6]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the c-KIT enzyme and a suitable substrate (e.g., Poly-(Glu, Tyr) 4:1) in kinase reaction buffer.

    • Prepare serial dilutions of the isothiazolo[5,4-b]pyridine compound in the appropriate buffer. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5% to avoid cytotoxicity in subsequent cell-based assays.[7][8][9]

    • Prepare a 2X ATP solution.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

    • Measure luminescence using a plate reader.

Data Analysis and Validation:

  • The luminescent signal is proportional to the amount of ADP produced.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][11][12][13]

  • Self-Validation: Include no-enzyme and no-substrate controls to determine background signal. A known c-KIT inhibitor (e.g., Sunitinib) should be run in parallel as a positive control.

II. Cellular Assays: Assessing Biological Impact and Cytotoxicity

While biochemical assays are crucial for determining direct target inhibition, it is imperative to evaluate the compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, off-target effects, and the overall biological consequence of target engagement.[14]

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][17] The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to assess the cytotoxic effects of potential anticancer agents.[15][17]

Protocol:

  • Cell Seeding:

    • Seed a human mast cell leukemia line (e.g., HMC-1), which expresses a constitutively active mutant of c-KIT, into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the isothiazolo[5,4-b]pyridine compound in cell culture medium. Ensure the final DMSO concentration is below cytotoxic levels (ideally ≤ 0.1%).[8][18]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

    • Incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[19][20]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19]

    • Gently mix to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[20]

Data Analysis and Validation:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

  • Self-Validation: Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and a known cytotoxic agent as a positive control.

III. Target Engagement: Confirming Intracellular Interaction

Demonstrating that a compound inhibits a purified enzyme and reduces cell viability is crucial, but it does not definitively prove that the cellular effects are a direct result of the compound binding to its intended target. Target engagement assays are designed to confirm this crucial link.[21]

A. Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[21] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.[21][22][23]

Protocol:

  • Cell Treatment and Heating:

    • Treat intact cells with the isothiazolo[5,4-b]pyridine compound or vehicle control for a specified time.

    • Heat the cell suspensions in a PCR machine to a range of temperatures for 3 minutes, followed by cooling.[24]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.[17]

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.[22]

  • Protein Detection:

    • Analyze the amount of soluble c-KIT protein remaining at each temperature by Western blotting or an AlphaScreen® assay.[24]

Data Analysis and Validation:

  • Generate melting curves by plotting the amount of soluble c-KIT against temperature for both vehicle- and compound-treated cells.

  • A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

  • Self-Validation: Use a known c-KIT inhibitor as a positive control. A non-binding structural analog of the test compound, if available, can serve as an excellent negative control.

B. NanoBRET™ Target Engagement Intracellular Assay

Rationale: The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[25][26] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[26][27][28] When an unlabeled compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[28]

Protocol:

  • Cell Preparation:

    • Transfect cells with a vector expressing a c-KIT-NanoLuc® fusion protein.

    • Plate the transfected cells in a 96- or 384-well plate.

  • Assay Execution:

    • Add the NanoBRET™ tracer to the cells.

    • Add serial dilutions of the isothiazolo[5,4-b]pyridine compound.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals simultaneously.

Data Analysis and Validation:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the logarithm of the compound concentration to determine the IC50 of target engagement.

  • Self-Validation: Include cells expressing the NanoLuc® tag alone to control for non-specific BRET. A known c-KIT binder should be used as a positive control.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

Compound IDTargetAssay TypeEndpointValue (µM)
IZP-001c-KITADP-Glo™IC500.15
IZP-001HMC-1 cellsMTTGI500.50
IZP-001HMC-1 cellsCETSA®Thermal Shift+5.2°C
IZP-001c-KITNanoBRET™IC500.45
Sunitinibc-KITADP-Glo™IC500.05
SunitinibHMC-1 cellsMTTGI500.10

V. Visualizing the Scientific Framework

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS JAK JAK cKIT->JAK SCF SCF Ligand SCF->cKIT Binds & Activates IZP Isothiazolo[5,4-b]pyridine (IZP-001) IZP->cKIT Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression STAT STAT STAT->Gene Transcription Differentiation Differentiation STAT->Differentiation JAK->STAT

Caption: c-KIT signaling pathway and the point of inhibition.

Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_target Target Engagement Assays biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 biochem_assay->ic50 cell_viability Cytotoxicity Assay (e.g., MTT) ic50->cell_viability gi50 Determine GI50 cell_viability->gi50 target_engagement Intracellular Binding Assay (e.g., CETSA®, NanoBRET™) gi50->target_engagement confirmation Confirm Target Binding target_engagement->confirmation decision Potent & Cell-Active? confirmation->decision start Novel Isothiazolo[5,4-b]pyridine Compound start->biochem_assay lead_candidate Lead Candidate decision->lead_candidate Yes SAR Optimization SAR Optimization decision->SAR Optimization No

Caption: Integrated workflow for compound evaluation.

VI. Conclusion and Future Directions

The protocols outlined in this application note provide a robust and validated workflow for the initial characterization of novel isothiazolo[5,4-b]pyridine compounds. By systematically progressing from biochemical potency to cellular activity and finally to direct target engagement, researchers can build a comprehensive data package to support the advancement of promising candidates. Adherence to the principles of assay validation, including the use of appropriate controls and rigorous data analysis, is paramount for generating reliable and reproducible results.[29][30][31] The insights gained from these assays will be instrumental in guiding structure-activity relationship (SAR) studies and ultimately in the identification of new therapeutic agents.

VII. References

  • de Sá, J. V. F., de Oliveira, T. M., de Souza, R. A., de Farias, E. P., da Silva, E. J. N. L., de Almeida, J. F. A., & de Souza, L. B. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-9. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • Srinivasan, B., & Lloyd, M. D. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of medicinal chemistry. [Link]

  • Srinivasan, B., & Lloyd, M. D. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. Journal of medicinal chemistry. [Link]

  • cKIT Assay Kit. BPS Bioscience. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • KIT (gene). Wikipedia. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • Wu, Y., Zhang, W., & Pan, F. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International journal of biological sciences, 9(5), 437–445. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Blaydes, J. P., & Joore, J. (2000). c-Kit-mediated overlapping and unique functional and biochemical outcomes via diverse signaling pathways. The Journal of biological chemistry, 275(4), 2327–2334. [Link]

  • Asiri, A., Tasleem, M., Al Said, M., Asiri, A., & Bakillah, A. (2025). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... ResearchGate. [Link]

  • Funasaka, Y., Boulton, T., Cobb, M., Yarden, Y., Fan, B., Lyman, S. D., ... & Halaban, R. (1992). c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. Molecular biology of the cell, 3(2), 197–209. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Fan, Y. J., Zhang, F. L., & Liu, R. H. (2005). The c-kit signaling pathway is involved in the development of persistent pain. Neuroreport, 16(8), 779–782. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Gál, P., & Varinská, L. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Biomolecules, 12(7), 956. [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • cKIT Assay Kit, AMS.79815. Amsbio. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology.. YouTube. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • c-KIT mediated signaling pathways.. ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 244–250. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]

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Application Notes and Protocols for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The isothiazolo[5,4-b]pyridine core represents a compelling heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and rigid structure have made it a focal point for the development of novel therapeutic agents. While the specific biological profile of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is an emerging area of investigation, the broader family of isothiazolopyridines has demonstrated significant potential across various disease areas, including oncology, virology, and neurology.[1][2][3] This document serves as a comprehensive guide for researchers and drug development professionals to explore the therapeutic applications of this specific derivative. We will delve into the established knowledge of the parent scaffold, propose potential therapeutic targets, and provide detailed protocols for screening and characterization.

The Isothiazolo[5,4-b]pyridine Scaffold: A Foundation for Diverse Bioactivity

The fusion of an isothiazole ring with a pyridine moiety creates a unique bicyclic system with a distinct charge distribution and hydrogen bonding capacity. This has led to the discovery of derivatives with a range of biological activities:

  • Kinase Inhibition: A significant body of research highlights the potential of the related thiazolo[5,4-b]pyridine scaffold to yield potent kinase inhibitors.[4][5][6] Notably, derivatives have shown inhibitory activity against phosphoinositide 3-kinase (PI3K) and the receptor tyrosine kinase c-KIT, both of which are critical targets in oncology.[4][5]

  • Antiviral Properties: The isothiazolo[4,3-b]pyridine scaffold has been extensively explored for the development of Cyclin G-associated kinase (GAK) inhibitors, which are promising as broad-spectrum antiviral agents.[2]

  • Anticancer Activity: Several studies have reported the in vitro anticancer activity of isothiazolo[5,4-b]pyridine derivatives against various tumor cell lines.[3]

  • Central Nervous System (CNS) Activity: Early investigations into the isothiazolo[5,4-b]pyridine class revealed analgesic, anorectic, and antidepressant properties, suggesting potential applications in treating neurological and psychiatric disorders.

Given this landscape, This compound presents as a valuable candidate for screening against a panel of therapeutically relevant targets. The bromo-substituent at the 3-position offers a handle for further chemical modification and structure-activity relationship (SAR) studies, while the ethyl and methyl groups at positions 6 and 5, respectively, contribute to the molecule's lipophilicity and potential for specific interactions with target proteins.

Potential Therapeutic Applications and Investigational Pathways

Based on the established bioactivity of the isothiazolo[5,4-b]pyridine scaffold, we propose the following investigational pathways for This compound :

As a Kinase Inhibitor in Oncology

The dysregulation of protein kinases is a hallmark of many cancers. The structural similarity of the isothiazolo[5,4-b]pyridine core to known kinase inhibitors suggests that it may target the ATP-binding site of various kinases.

Proposed Primary Targets:

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers.

  • c-KIT: This receptor tyrosine kinase is a key driver in several malignancies, including gastrointestinal stromal tumors (GIST). Overcoming resistance to existing c-KIT inhibitors is a significant clinical challenge.[5]

Investigational Workflow for Kinase Inhibition:

Caption: Workflow for evaluating kinase inhibitor potential.

As a Broad-Spectrum Antiviral Agent

Targeting host factors that are essential for viral replication is an attractive strategy for developing broad-spectrum antivirals. GAK is one such host kinase that is implicated in the lifecycle of several viruses.

Proposed Primary Target:

  • Cyclin G-associated Kinase (GAK): GAK plays a crucial role in clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells.[2]

Investigational Workflow for Antiviral Activity:

G A Compound Preparation B GAK Inhibition Assay (Biochemical) A->B C Cytotoxicity Assay (e.g., MTT on host cells) A->C D Antiviral Assay (e.g., Plaque Reduction Assay) B->D C->D E Mechanism of Action Studies (e.g., Time-of-Addition) D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for assessing antiviral potential.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of This compound .

Protocol 1: In Vitro PI3Kα Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human PI3Kα.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: this compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for control wells) to the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer containing PI3Kα and PIP2.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample Value
PI3Kα Concentration5 nM
PIP2 Concentration10 µM
ATP Concentration10 µM
Final DMSO Concentration1%
Protocol 2: Cell Proliferation Assay (MTT)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on a cancer cell line (e.g., MCF-7 for PI3K pathway relevance).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound: this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks and Future Directions

This compound is a promising, yet underexplored, molecule. The application notes and protocols outlined in this guide provide a robust framework for its systematic evaluation in drug discovery. Initial investigations should focus on kinase and viral targets, leveraging the known activities of the broader isothiazolopyridine family. Subsequent efforts can expand into other areas where this scaffold has shown promise, such as CNS disorders and antimicrobial applications.[7] The presence of a bromine atom provides a strategic advantage for the development of photoaffinity probes to aid in target identification and for the synthesis of further derivatives to optimize potency and selectivity.

References

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.

Introduction: The Synthetic Challenge

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives showing activity as PI3K inhibitors and c-KIT inhibitors.[1][2] The synthesis of specifically substituted analogues like this compound presents a multi-step challenge where yield can be compromised at several stages, from the initial ring formation to the final regioselective bromination. This guide provides a robust framework for identifying and resolving common experimental bottlenecks.

Proposed Synthetic Workflow

Based on established methodologies for related heterocyclic systems, a logical and efficient pathway to the target compound involves a two-stage process: first, the construction of the core 6-ethyl-5-methylisothiazolo[5,4-b]pyridine ring system, followed by selective bromination at the C3 position.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Diazotization & Bromination A 2-Amino-5-ethyl-6-methylpyridine-3-carbonitrile B Reaction with P4S10 / Pyridine A->B Thionation & Cyclization C 6-ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine B->C D Sandmeyer-type Reaction (NaNO2, HBr, CuBr) C->D C->D E This compound (Target Compound) D->E

Caption: Proposed two-stage synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question: My yield for the initial cyclization to form the isothiazolo[5,4-b]pyridin-3-amine (Stage 1) is very low. What are the likely causes?

Answer: Low yield in this critical ring-forming step is a common issue and can typically be attributed to three main factors: reaction conditions, reagent quality, and incomplete reaction.

  • Causality - Reaction Conditions: The thionation of the amide (formed in situ from the nitrile) and subsequent intramolecular cyclization is highly dependent on temperature. Traditional methods for forming isothiazolopyridine rings can require very high temperatures, sometimes up to 250°C, which can lead to degradation and side product formation.[3]

    • Solution 1: Temperature Optimization: Instead of a fixed high temperature, perform the reaction on a small scale at various temperatures (e.g., 110°C, 130°C, 150°C) in a high-boiling solvent like pyridine or DMF. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance between reaction rate and decomposition.

    • Solution 2: Microwave Synthesis: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times for heterocyclic preparations by providing rapid, uniform heating.[4][5] This can often drive the reaction to completion before significant degradation of starting material or product occurs.

  • Causality - Reagent Quality: Phosphorus pentasulfide (P₄S₁₀) is notoriously hygroscopic. Contamination with water will quench the reagent and generate side products.

    • Solution: Use freshly opened P₄S₁₀ or material that has been stored under an inert atmosphere in a desiccator. Ensure your solvent (e.g., pyridine) is anhydrous.

  • Causality - Incomplete Reaction: The reaction may stall if not allowed to proceed for a sufficient duration.

    • Solution: Monitor the disappearance of the starting material using TLC. If the reaction stalls, a small, additional charge of P₄S₁₀ might be necessary, but be cautious as this can complicate purification.

Question: During the bromination (Stage 2), I am getting a mixture of products, including what appears to be di-brominated species or bromination on the pyridine ring. How can I improve the regioselectivity for the C3 position?

Answer: Achieving high regioselectivity in the bromination of heteroaromatic systems is crucial and depends heavily on the choice of brominating agent and reaction conditions. The isothiazole ring is generally electron-rich and susceptible to electrophilic attack, but the pyridine ring's electronics can also play a role.

  • Causality - Overly Reactive Brominating Agent: Using elemental bromine (Br₂) directly can be too aggressive, leading to over-bromination or attack at less-activated but accessible positions. The electrophilicity of brominated heterocycles is a key factor in their reactivity.[6]

    • Solution 1: Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a widely used and more controlled source of electrophilic bromine for heterocycles. It often provides higher selectivity and is easier to handle.

    • Solution 2: Control Stoichiometry: Titrate the starting material with the brominating agent. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS and add it portion-wise at a reduced temperature (e.g., 0°C to room temperature) to maintain control over the reaction.

  • Causality - Reaction Conditions: The solvent and temperature can influence the reactivity of the brominating species and the substrate.

    • Solution: Perform the reaction in a non-polar solvent like CCl₄ or a polar aprotic solvent like acetonitrile or DMF at a controlled temperature. Acetic acid is sometimes used but can be acidic enough to protonate the pyridine nitrogen, altering the ring's reactivity profile.[7]

The Sandmeyer-type reaction proposed in the workflow (diazotization of the 3-amino group followed by substitution with bromide) is an excellent alternative for achieving exclusive C3-bromination, circumventing the challenges of direct electrophilic substitution on the ring system.

Question: I am struggling with the purification of the final this compound. It seems to be co-eluting with a persistent impurity. What are my options?

Answer: Purification is often a significant hurdle, especially when dealing with closely related impurities. A multi-pronged approach is best.

  • Causality - Similar Polarity: The impurity likely has a polarity very similar to your product, making separation by standard column chromatography difficult.

    • Solution 1: Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. Instead of a standard Hexane/Ethyl Acetate gradient, try gradients involving Dichloromethane/Methanol or Toluene/Acetone.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

    • Solution 2: Crystallization: This is often the most effective method for removing small amounts of closely related impurities. Screen a variety of solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, or mixtures like ethyl acetate/heptane) to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Solution 3: Salt Formation/Liberation: If your compound has a basic nitrogen (the pyridine ring), you can attempt to form a salt (e.g., with HCl or tartaric acid), crystallize the salt to purify it, and then liberate the free base by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the synthesis to maximize overall yield? A1: The three most critical parameters are:

  • Atmosphere Control: Both the cyclization and bromination steps can be sensitive to moisture. Conduct reactions under an inert atmosphere (Nitrogen or Argon).[8]

  • Temperature Management: Avoid excessive heat during cyclization to prevent decomposition. For bromination, lower temperatures (0°C to RT) generally favor higher selectivity.

  • Reaction Monitoring: Do not rely solely on reaction time. Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the true endpoint of the reaction.

Q2: What analytical techniques are essential for confirming the final product's identity and purity? A2: A combination of techniques is required for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to the presence of bromine).

  • LC-MS or HPLC: To determine the purity of the final compound.

Q3: Are there any "greener" alternatives for the bromination step? A3: Yes, green chemistry principles encourage avoiding reagents like elemental bromine.

  • N-Bromosuccinimide (NBS): As mentioned, NBS is a solid and safer to handle than liquid bromine. The succinimide byproduct is generally easier to remove.

  • Catalytic Bromination: Methods using a catalytic amount of a bromide source (e.g., NaBr) with an oxidant (like H₂O₂) are being developed to reduce waste and improve safety. These methods are highly substrate-dependent but worth investigating for a specific system. The American Chemical Society Green Chemistry Institute provides guides on greener reagents for transformations like bromination.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine (Stage 1)
  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-5-ethyl-6-methylpyridine-3-carbonitrile (1.0 eq) and anhydrous pyridine (5-10 mL per gram of starting material).

  • Stir the mixture to form a solution or a fine suspension.

  • In a single portion, add phosphorus pentasulfide (P₄S₁₀) (0.5 eq). Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • The crude product will precipitate. If the pH is highly acidic, slowly add aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • The crude solid can be purified by column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) or by recrystallization from ethanol to afford the title compound.

Protocol 2: Synthesis of this compound (Stage 2 via Sandmeyer Reaction)
  • To a flask cooled in an ice-salt bath to -5°C, add 6-ethyl-5-methylisothiazolo[5,4-b]pyridin-3-amine (1.0 eq) to a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq). Stir until a fine slurry is formed.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature does not rise above 0°C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution to 0°C.

  • Slowly add the cold diazonium salt slurry to the CuBr solution. Caution: Vigorous nitrogen gas evolution will occur.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, dilute with water, and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) to yield the final product.

Quantitative Data Summary

The following table provides target parameters for optimizing the synthesis. Actual results will vary based on lab conditions and scale.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical YieldKey Optimization Parameter
Stage 1: Cyclization P₄S₁₀Pyridine1154 - 650-70%Anhydrous conditions; precise temperature control.
Stage 2: Bromination NaNO₂, HBr, CuBrWater/HBr-5 to 602 - 365-85%Strict temperature control during diazotization.

References

  • Various Authors. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research. Available at: [Link]

  • Guerrera, F., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Jo, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-Bromo-6-ethyl-4-methyl-5-propyl-[3][10]thiazolo[5,4-b]pyridine 1g. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2018). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Available at: [Link]

  • Mosallaei, M., et al. (2026). Extraction of brominated flame retardants from acrylonitrile butadiene styrene (ABS) using supercritical carbon dioxide. The Journal of Supercritical Fluids. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2018). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. Available at: [Link]

  • Boulton, A. J., et al. (1981). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reddit. (2025). undergraduate bromination lab troubleshooting. r/chemhelp. Available at: [Link]

  • Mashkouri, S., et al. (2017). Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][3][10][11]triazolo[3,4-b][1][3][11]thiadiazine derivatives. Journal of Chemical Research. Available at: [Link]

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3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. Given the limited specific literature on this compound, this guide provides a framework for establishing its stability profile and understanding potential degradation pathways based on the chemistry of related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the isothiazolo[5,4-b]pyridine core structure?

The isothiazolo[5,4-b]pyridine scaffold is a fused heterocyclic system containing both a pyridine and an isothiazole ring. The isothiazole ring, with its sulfur-nitrogen bond, can be susceptible to nucleophilic attack and oxidation. The pyridine ring is generally stable but can undergo degradation under harsh acidic or oxidative conditions. The overall stability will be influenced by the substituents.

Q2: How do the bromo, ethyl, and methyl substituents influence the stability of the molecule?

  • 3-Bromo Substituent: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to debromination and potentially subsequent radical-mediated degradation pathways.[1][2] Halogenated heterocycles can also exhibit increased light absorption, potentially increasing their photoreactivity.[3]

  • 6-Ethyl and 5-Methyl Substituents: Alkyl groups on pyridine rings can be susceptible to oxidation.[4][5][6] The ethyl group may be oxidized to an acetyl group or further to a carboxylic acid. The methyl group can also be oxidized. These reactions are often promoted by strong oxidizing agents or enzymatic processes.

Q3: What are the expected major degradation pathways for this molecule?

Based on the functional groups and the core structure, the following degradation pathways are plausible:

  • Photodegradation: Homolytic cleavage of the C-Br bond upon exposure to UV or visible light.[1]

  • Oxidative Degradation: Oxidation of the sulfur atom in the isothiazole ring to form an S-oxide, and oxidation of the ethyl and methyl substituents.[7]

  • Hydrolytic Degradation: While the core ring system is likely stable to hydrolysis under neutral conditions, degradation may occur under strongly acidic or basic conditions, potentially leading to ring opening.[8]

  • Thermal Degradation: At elevated temperatures, decomposition of the heterocyclic rings can occur, though this typically requires significant energy.[9]

Troubleshooting Guide for Stability Studies

Problem 1: Rapid degradation of the compound is observed under ambient light.

  • Cause: The 3-bromo substituent likely makes the molecule susceptible to photolytic degradation.

  • Solution: Protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions or with light sources that do not emit in the UV range.

Problem 2: Multiple, unidentified peaks appear in the chromatogram after oxidative stress testing.

  • Cause: The molecule has several sites susceptible to oxidation (sulfur, ethyl group, methyl group), leading to a complex mixture of degradation products.

  • Solution:

    • Use milder oxidative conditions initially (e.g., lower concentration of H₂O₂, shorter exposure time) to favor the formation of primary degradation products.

    • Employ LC-MS/MS to obtain mass fragmentation data for the unknown peaks, which will aid in their structural elucidation.[10]

    • Consider synthesizing potential degradation products (e.g., the S-oxide, the oxidized ethyl/methyl derivatives) to use as reference standards.

Problem 3: Poor peak shape or retention time shifts are observed during HPLC analysis.

  • Cause: The basic nitrogen in the pyridine ring can interact with residual silanols on the HPLC column, leading to poor peak shape. Degradation products may have different polarities, affecting their retention.

  • Solution:

    • Use a mobile phase with a buffer (e.g., phosphate or acetate) to control the pH and suppress the ionization of the pyridine nitrogen.

    • Employ a high-purity, end-capped C18 column.

    • Consider a mixed-mode liquid chromatography column that has both reversed-phase and ion-exchange characteristics for better separation of the parent compound and its potentially more polar degradants.[11][12]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hours
Oxidative 3% H₂O₂Room Temp.24 hours
Thermal Dry Heat80 °C48 hours
Photolytic ICH Option 2 (Xenon lamp)Room Temp.Per ICH Q1B
Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (for acidic) or 0.2 M NaOH (for basic) to achieve a final acid/base concentration of 0.1 M.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Place a solid sample of the compound in a hot air oven.

    • Photolytic: Expose a solution and a solid sample to light as per ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for the recommended duration and temperature as outlined in Table 1.

  • Neutralization (for hydrolytic samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Sample Analysis: Dilute the stressed samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Recommended HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Predicted Degradation Pathways and Structures

Oxidative Degradation Pathway

G parent This compound s_oxide S-Oxide Derivative parent->s_oxide Oxidation (S) ethyl_oxidized 6-(1-Hydroxyethyl) or 6-Acetyl Derivative parent->ethyl_oxidized Oxidation (Ethyl) methyl_oxidized 5-(Hydroxymethyl) or 5-Formyl Derivative parent->methyl_oxidized Oxidation (Methyl) G parent This compound radical Isothiazolopyridinyl Radical parent->radical hv (C-Br Cleavage) debrominated 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine radical->debrominated H• abstraction dimer Dimeric Products radical->dimer Dimerization

Caption: Predicted photolytic degradation pathways.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(10), 2603.
  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Silva, A. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Lee, S.-E., & Lee, I.-S. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 68(6), 3133–3137.
  • Veerareddy, P. R., & Reddy, B. R. (2025).
  • Singh, S., & Kumar, V. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Schwarzer, D., et al. (2007). Reactivity of isothiazolones and isothiazolone-1-oxides in the inhibition of the PCAF histone acetyltransferase. Bioorganic & Medicinal Chemistry, 15(15), 5136–5143.
  • Wang, Z., et al. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism.
  • Wilde, M. L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5427–5437.
  • Wang, Y., et al. (2021). Effect of bromine substituent on optical properties of aryl compounds. Dyes and Pigments, 188, 109186.
  • Yugay, O. K., & Sembaev, D. Kh. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 111-115.
  • Nkuna, E. W., et al. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
  • Wilde, M. L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5427–5437.
  • Matthews, G. P., et al. (2013). Solvent dependent branching between C–I and C–Br bond cleavage following 266 nm excitation of CH2BrI. The Journal of Chemical Physics, 139(19), 194305.
  • Nesi, M., et al. (1995). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Tetrahedron, 51(30), 8173-8184.
  • Kumar, P., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • ICH. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
  • Wang, Y., et al. (2021). Renewable N-Heterocycles Production by Thermocatalytic Conversion and Ammonization of Biomass over ZSM-5. ACS Sustainable Chemistry & Engineering, 9(4), 1836–1846.
  • Wang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4683.
  • Kumar, P., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • Budén, M. E., et al. (2021). Base‐Promoted Homolytic Aromatic Substitution (BHAS) Reactions and Hydrodehalogenations Driven by Green Light and an Iron(III)‐NHC Photoredox Catalyst. Chemistry – A European Journal, 27(61), 15159-15166.
  • Zhang, Z., et al. (2022). Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis.
  • Yugay, O. K., & Sembaev, D. Kh. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 111-115.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 113-130.
  • National Center for Biotechnology Information. (n.d.). Isothiazolo(5,4-b)pyridine. PubChem Compound Database. Retrieved from [Link]

  • Ukisu, Y. (2013). Carbon–Chlorine and Carbon–Bromine Bond Cleavage in the Catalytic Hydrodehalogenation of Halogenated Aromatics.
  • Li, W., et al. (2024).
  • Zhang, M., et al. (2022). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Omae, I. (2021). Hydrolytic depolymerisation of polyesters over heterogeneous ZnO catalyst. Catalysis Science & Technology, 11(15), 5068-5076.
  • Eicher, T., & Hauptmann, S. (2003).
  • Klick, S., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Journal of Pharmaceutical and Biomedical Analysis, 129, 299-305.
  • Čižinauskas, V., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6296.
  • Bua, S., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 6(16), 10836–10845.
  • Kim, J., et al. (2024). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Metabolites, 14(1), 38.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Wang, F., et al. (2022).
  • Ishenian, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
  • Jia, H., et al. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters.
  • Kaiser, J.-P., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(23), e01518-21.
  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
  • Cantillo, D., & Kappe, C. O. (2017). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 21(1), 119-124.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
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Technical Support Center: Troubleshooting Assays with 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that may arise during the use of this compound in various assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.

Introduction: Understanding the Compound

This compound is a heterocyclic compound with a complex structure that may present challenges in experimental settings. Its isothiazolo[5,4-b]pyridine core, substituted with a bromine atom, an ethyl group, and a methyl group, dictates its physicochemical properties, including solubility, stability, and potential for off-target effects. This guide will address these aspects in a practical, question-and-answer format to help you overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Compound Handling and Solubility

Question 1: I'm observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge for complex organic molecules. The planarity of the isothiazolo[5,4-b]pyridine ring system can contribute to low solubility due to efficient crystal packing.[1] Here are several strategies to address this:

  • Co-solvents: While Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions, high concentrations in the final assay volume can be detrimental to some biological systems.[2][3] Consider using other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) in small percentages in your final assay buffer. Always include a vehicle control with the same co-solvent concentration to account for any effects of the solvent itself.

  • pH Adjustment: The pyridine nitrogen in the ring system can be protonated at acidic pH, which may increase aqueous solubility.[4] However, this is highly dependent on the pKa of the compound and the pH constraints of your assay. If your assay can tolerate a lower pH, this could be a viable option.

  • Use of Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (typically below their critical micelle concentration) can help to keep hydrophobic compounds in solution. Be cautious, as surfactants can also interfere with assay components.

  • Particle Size Reduction: If you are working with a solid form of the compound, ensuring it is a fine powder will increase the surface area for dissolution.[5] While not always practical in a research setting, techniques like sonication of the stock solution before dilution can help break up small aggregates.

Protocol for Preparing a Solubilized Working Solution:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, gentle warming (not exceeding 40°C) or sonication.

  • For your experiment, perform serial dilutions of the stock solution in your assay buffer.

  • To minimize precipitation, add the compound to the buffer with vigorous vortexing. This rapid mixing can prevent the formation of localized high concentrations that are more prone to precipitation.

  • Visually inspect your final working solutions for any signs of precipitation or cloudiness. If observed, you may need to lower the final concentration or explore the solubilization techniques mentioned above.

Question 2: My compound seems to lose activity over time, even when stored as a stock solution in DMSO. What could be the cause and how can I prevent it?

Answer: The stability of halogenated heterocyclic compounds in solution can be a concern.[6] Several factors could contribute to the loss of activity:

  • Hydrolysis: The isothiazole ring can be susceptible to hydrolysis under certain pH conditions.

  • Photodegradation: Exposure to light can cause degradation of some organic molecules.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce water from atmospheric condensation, which may lead to compound precipitation or degradation.

  • Oxidation: While DMSO is a versatile solvent, it can also act as an oxidant in some reactions.[7]

Best Practices for Compound Storage:

ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOMinimizes water content, reducing hydrolysis and precipitation.[3]
Storage Temperature -20°C or -80°C for long-term storageReduces the rate of chemical degradation.
Aliquoting Prepare single-use aliquotsAvoids multiple freeze-thaw cycles.[8]
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.
Atmosphere Consider storing under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.
II. Assay Interference and Inconsistent Results

Question 3: I am seeing high background signals or apparent activity in my negative controls when I add the compound. What could be the cause?

Answer: This is a classic sign of assay interference. Compounds can interfere with assays through various mechanisms that are not related to specific binding to the intended target.[9][10] For this compound, potential sources of interference include:

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form colloidal aggregates that can sequester and denature proteins non-specifically, leading to false-positive results.[11][12]

  • Pan-Assay Interference Compounds (PAINS): The isothiazole substructure is recognized as a potential PAINS motif.[13][14] PAINS can interfere with assays through various mechanisms, including covalent reactivity, redox cycling, and metal chelation.[9][14]

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

Workflow for Investigating Assay Interference:

Caption: Troubleshooting workflow for inconsistent assay results.

Question 4: How can I determine if my compound is forming aggregates?

Answer: A common method to test for aggregation is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20.

Protocol for Aggregation Counter-Screen:

  • Run your standard assay with a dose-response of this compound.

  • In parallel, run the same dose-response curve but include 0.01% (v/v) Triton X-100 or Tween-20 in the assay buffer.

  • Interpretation:

    • If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity was due to aggregation.

    • If the activity remains the same, aggregation is less likely to be the cause of interference.

III. Cell-Based Assays

Question 5: I am observing unexpected cytotoxicity in my cell-based assay, even at low concentrations. What could be the reason?

Answer: Unexplained cytotoxicity can stem from several factors:

  • Off-Target Effects: The compound may be interacting with other cellular targets besides the one of interest, leading to toxicity. Pyridine-containing compounds are known to have a wide range of biological activities and can interact with multiple targets.[15][16][17]

  • Membrane Disruption: Some compounds can disrupt cellular membranes, leading to non-specific cytotoxicity.

  • Reactive Metabolites: The compound could be metabolized by cells into a reactive species that is toxic. The isothiazole ring, for instance, can undergo metabolic transformations.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Cytotoxicity:

  • Confirm with a Different Cytotoxicity Assay: Use an orthogonal method to confirm the cytotoxicity. For example, if you are using an MTT assay, try a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

  • Time-Course Experiment: Determine the onset of cytotoxicity by measuring cell viability at different time points after compound addition.

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs. If a small change in the molecule's structure ablates the cytotoxicity without affecting the desired activity, it suggests the cytotoxicity is due to an off-target effect.

Experimental Workflow for Cell-Based Assays:

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_controls Essential Controls A Prepare fresh stock solution in DMSO B Serial dilution in culture medium A->B D Treat cells with compound dilutions B->D C Seed cells and allow to adhere C->D E Incubate for desired time period D->E F Perform viability/activity readout E->F J J F->J Analyze Data G Vehicle control (DMSO only) G->D H Untreated control H->D I Positive control (known active) I->D

Caption: General experimental workflow for cell-based assays.

Concluding Remarks

Troubleshooting inconsistent results when working with a novel or complex small molecule like this compound requires a systematic and logical approach. By carefully considering the compound's handling, potential for poor solubility, and various mechanisms of assay interference, researchers can design more robust experiments and have greater confidence in their data. Always remember to include the appropriate controls in your assays, as they are crucial for interpreting your results correctly.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Kalgutkar, A. S., et al. (2008). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 9(5), 377–425. [Link]

  • Kozik, V., et al. (2021). Pyridine-based compounds and their biological activity. Molecules, 26(5), 1404. [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Yasgar, A., et al. (2017). Compound Aggregation in Assays: Causes, Consequences, and Countermeasures. Assay Guidance Manual. [Link]

Sources

Optimizing reaction conditions for isothiazolo[5,4-b]pyridine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of isothiazolo[5,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing this important heterocyclic scaffold. The isothiazolo[5,4-b]pyridine core is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the isothiazolo[5,4-b]pyridine scaffold so important in drug discovery?

A1: The isothiazolo[5,4-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms allow it to mimic the purine core of nucleotides, enabling it to interact with a wide range of biological targets.[3] This scaffold has been successfully incorporated into molecules targeting kinases, and has shown potential as anticancer and anti-inflammatory agents.[1][2]

Q2: What are the most common strategies for derivatizing the isothiazolo[5,4-b]pyridine core?

A2: The most prevalent methods for derivatizing the isothiazolo[5,4-b]pyridine scaffold involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, on halogenated precursors. Nucleophilic aromatic substitution (SNAAr) is also a viable strategy, particularly for introducing amine, ether, and thioether functionalities.

Q3: I am having trouble with the initial synthesis of the isothiazolo[5,4-b]pyridine core. Are there any general tips?

A3: The construction of the fused ring system can be challenging. Traditional methods often require high temperatures, which can limit functional group tolerance.[4] Newer methods often involve the cyclization of appropriately substituted pyridine precursors. For instance, a common route involves the reaction of a 3-amino-2-chloropyridine derivative with potassium thiocyanate to form a thiazole ring. Careful control of reaction conditions during these initial steps is crucial for obtaining a good yield of the core structure before proceeding to further derivatization.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of isothiazolo[5,4-b]pyridines. However, the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen and sulfur atoms can lead to challenges.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, its application to heteroaromatic systems like isothiazolo[5,4-b]pyridine requires careful optimization.

Problem 1: Low or no conversion of the starting halo-isothiazolo[5,4-b]pyridine.

This is a common issue and can stem from several factors related to the catalytic cycle.

  • Causality: The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-limiting step, especially with less reactive aryl chlorides. The electron-withdrawing nature of the isothiazolo[5,4-b]pyridine ring system can also influence this step.

  • Troubleshooting Workflow:

    Start Low Conversion in Suzuki Coupling Catalyst Evaluate Catalyst System - Increase catalyst loading (2-5 mol%) - Switch to a more active pre-catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3) - Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) Start->Catalyst Base Optimize Base - Use a stronger base (e.g., Cs2CO3, K3PO4) - Ensure base is finely ground and anhydrous Catalyst->Base If no improvement Success Reaction Optimized Catalyst->Success Improved Conversion Solvent Modify Solvent System - Use a polar aprotic solvent (e.g., dioxane, DMF) - Add a small amount of water to solubilize the base Base->Solvent If no improvement Base->Success Improved Conversion Temp Increase Reaction Temperature (e.g., 80-120 °C) Solvent->Temp If no improvement Solvent->Success Improved Conversion Boronic_Acid Check Boronic Acid Quality - Use fresh boronic acid or a more stable pinacol ester - Check for protodeboronation Temp->Boronic_Acid If no improvement Temp->Success Improved Conversion Boronic_Acid->Success Improved Conversion

    Caption: Troubleshooting workflow for low Suzuki coupling conversion.

  • Detailed Protocol: Catalyst System Optimization

    • Initial Screening: Start with a common catalyst system such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 2-3 mol% loading.

    • Ligand Variation: If the initial screen fails, switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. These ligands can facilitate the oxidative addition step.

    • Pre-catalyst Generation: Consider generating the active Pd(0) species in situ from a stable Pd(II) pre-catalyst.

Problem 2: Competing side reactions, such as protodeboronation or homocoupling of the boronic acid.

  • Causality: Protodeboronation (cleavage of the C-B bond) can occur in the presence of water and a strong base, especially with unstable boronic acids. Homocoupling is often a result of side reactions in the catalytic cycle.

  • Solutions:

    • Use the boronic acid pinacol ester instead of the free boronic acid, as they are generally more stable.

    • Carefully control the amount of water in the reaction. While a small amount can be beneficial for dissolving the base, excess water can promote protodeboronation.

    • Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst Pd(dppf)Cl₂ (3 mol%)Screen other Pd(II) or Pd(0) sources with bulky phosphine ligands (e.g., SPhos, XPhos)
Base K₂CO₃ (2-3 equiv.)Try stronger bases like Cs₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O (4:1)Screen other polar aprotic solvents like DMF or THF
Temperature 80-100 °CIncrease temperature in 10 °C increments
Boronic Acid 1.2-1.5 equiv.Use fresh reagent or switch to the corresponding pinacol ester

Table 1. General starting conditions and optimization strategies for Suzuki-Miyaura coupling of halo-isothiazolo[5,4-b]pyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for introducing nitrogen-based functional groups. The nitrogen atoms in the isothiazolo[5,4-b]pyridine core can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.

Problem: Low yield of the desired aminated product.

  • Causality: In addition to challenges with oxidative addition, the amine substrate can coordinate to the palladium center and inhibit catalysis. The choice of base is also critical for efficient deprotonation of the amine.

  • Troubleshooting Decision Tree:

    Start Low Yield in Buchwald-Hartwig Amination Catalyst_Ligand Optimize Catalyst and Ligand - Use a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) - Screen different Pd pre-catalysts Start->Catalyst_Ligand Base_Choice Evaluate Base - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) - For base-sensitive substrates, try Cs2CO3 or K3PO4 Catalyst_Ligand->Base_Choice If no improvement Success Reaction Optimized Catalyst_Ligand->Success Improved Yield Solvent_Temp Adjust Solvent and Temperature - Use an anhydrous, aprotic solvent (e.g., toluene, dioxane) - Increase temperature if reaction is sluggish Base_Choice->Solvent_Temp If no improvement Base_Choice->Success Improved Yield Substrate_Purity Check Substrate Purity - Ensure amine is pure and dry Solvent_Temp->Substrate_Purity If no improvement Solvent_Temp->Success Improved Yield Substrate_Purity->Success Improved Yield

    Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

  • Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

    • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-isothiazolo[5,4-b]pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

    • Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst/Ligand Pd₂(dba)₃ / RuPhosScreen other bulky phosphine ligands like BrettPhos or XPhos with various Pd sources
Base NaOtBu (1.4 equiv.)For sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄
Solvent TolueneTry other anhydrous, aprotic solvents like dioxane or THF
Temperature 100 °CAdjust temperature based on substrate reactivity and stability

Table 2. General starting conditions and optimization strategies for Buchwald-Hartwig amination of halo-isothiazolo[5,4-b]pyridines.

References

  • Chirnichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481.
  • Ivanova, Y., Spittaels, S., Gao, L. J., Schols, D., Van Meervelt, L., Froeyen, M., ... & De Jonghe, S. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. BenchChem.
  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Kim, H. J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(19), 5968.
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100.
  • Denmark, S. E., & Smith, R. C. (2007).
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Mphahlele, M. J., & Maluleka, M. M. (2015). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Molecules, 20(7), 12774-12821.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 104(5), 2431-2476.
  • Zhang, Y., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. European Journal of Medicinal Chemistry, 238, 114486.
  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 57(4), 361-365.
  • ChemSpeed. (n.d.).
  • Marion, N., & Nolan, S. P. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Accounts of chemical research, 41(11), 1440–1449.
  • Costa, L. D., et al. (2025). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure, 1323, 140786.
  • Zhang, Y., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Journal of Agricultural and Food Chemistry, 70(35), 10834–10842.
  • Bîcu, E., et al. (2021). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 26(11), 3183.
  • ChemOrgChem. (2023, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem [Video]. YouTube.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022).

Sources

Technical Support Center: Synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. We will delve into common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthesis

The synthesis of this compound typically involves the construction of the core heterocyclic structure followed by a regioselective bromination. A plausible synthetic route is the cyclization of a substituted pyridine precursor to form the isothiazolo[5,4-b]pyridine ring system, which is then brominated. The ethyl and methyl groups on the pyridine ring influence the reactivity and potential for side reactions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

  • Observation: Thin Layer Chromatography (TLC) analysis shows primarily starting material, or the isolated yield of the final product is significantly lower than expected.

  • Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Incomplete Cyclization 1. Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments. 2. Prolong Reaction Time: Extend the reaction time, monitoring progress by TLC every 2-4 hours. 3. Use a Higher Boiling Point Solvent: If the reaction temperature is limited by the solvent's boiling point, consider switching to a higher boiling point solvent that is compatible with the reactants.The formation of the isothiazole ring is an intramolecular cyclization that may have a significant activation energy barrier. Increasing the thermal energy of the system can help overcome this barrier.
Ineffective Bromination 1. Check Brominating Agent: Ensure the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) is fresh and has been stored correctly. 2. Optimize Stoichiometry: If using a mild brominating agent like NBS, a slight excess (1.1-1.2 equivalents) may be necessary. 3. Radical Initiator (for NBS): If using NBS, the addition of a radical initiator such as AIBN or benzoyl peroxide, or photo-initiation (UV lamp), may be required.Brominating agents can degrade over time. The pyridine nitrogen in the heterocyclic system can be deactivating, requiring slightly more forceful conditions for electrophilic substitution. NBS bromination often proceeds via a radical mechanism.
Product Degradation 1. Control Temperature: For the bromination step, maintain the recommended temperature. Overheating can lead to decomposition. 2. Aqueous Work-up: Ensure the quenching and extraction steps are performed without undue delay to minimize contact with acidic or basic aqueous solutions.Isothiazole rings can be susceptible to cleavage under harsh conditions. The product may also be sensitive to prolonged exposure to acidic or basic conditions during work-up.

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

  • Observation: TLC of the crude reaction mixture shows the desired product spot along with several other spots of varying polarities.

  • Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Over-bromination 1. Control Stoichiometry: Use precisely one equivalent of the brominating agent. 2. Slow Addition: Add the brominating agent dropwise or in small portions at a controlled temperature (e.g., 0°C) to prevent localized high concentrations.The isothiazolo[5,4-b]pyridine ring system, while containing a deactivating pyridine nitrogen, still has positions that can be susceptible to further bromination, leading to di- or tri-brominated side products[1].
Non-regioselective Bromination 1. Choice of Brominating Agent: The choice of brominating agent and solvent can influence regioselectivity. For instance, NBS in a non-polar solvent may offer different selectivity compared to Br₂ in acetic acid. 2. Temperature Control: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution.The electronic nature of the heterocyclic system dictates the preferred site of bromination. However, other positions may have comparable reactivity, leading to a mixture of isomers.
Side Reactions on Substituents 1. Protecting Groups: If side reactions on the ethyl or methyl groups are suspected (e.g., benzylic bromination), consider if a protecting group strategy is feasible, although this adds steps to the synthesis. 2. Milder Conditions: Employ milder brominating agents and lower temperatures.The alkyl substituents on the pyridine ring could potentially undergo radical bromination, especially if using NBS with a radical initiator.

Problem 3: Difficulty in Purifying the Final Product

  • Observation: The desired product is difficult to separate from impurities by crystallization or column chromatography.

  • Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Co-eluting Impurities 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures.Impurities with similar polarity to the desired product can be challenging to separate. A systematic approach to optimizing the purification method is crucial.
Product Instability on Silica Gel 1. Deactivate Silica: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. 2. Alternative Purification: Consider preparative TLC or HPLC for small-scale purifications.Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic sites on silica gel, leading to streaking and poor separation, or even decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The bromination step is arguably the most critical. The isothiazolo[5,4-b]pyridine core has multiple positions that could potentially be brominated. Achieving mono-bromination at the desired 3-position requires careful control of stoichiometry, temperature, and the choice of brominating agent. Over-bromination is a common side reaction[1].

Q2: How can I confirm the regiochemistry of the bromination?

A2: The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation). For instance, a NOESY experiment could show a correlation between the proton on the pyridine ring and the methyl or ethyl group, helping to assign the proton resonances and subsequently deduce the bromine position based on the remaining proton signals. Single-crystal X-ray crystallography would provide unambiguous structural proof if a suitable crystal can be obtained.

Q3: My reaction mixture is a dark, tarry substance. What could have gone wrong?

A3: The formation of a dark, tarry mixture often indicates decomposition. This could be due to excessive heating during the cyclization or bromination steps. Some reagents, like phosphorus oxychloride which can be used in the synthesis of the heterocyclic core, are highly reactive and can cause charring if the temperature is not well-controlled[2]. It is also possible that the starting materials were impure. It is advisable to purify all starting materials before use.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Brominating agents such as bromine (Br₂) are highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like dimethylformamide (DMF) have reproductive toxicity. Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-ethyl-5-methylisothiazolo[5,4-b]pyridine (Hypothetical)
  • To a solution of the appropriate aminopyridine precursor (1 equivalent) in a suitable solvent (e.g., DMF), add the cyclizing agent (e.g., a sulfur source and an oxidizing agent).

  • Heat the reaction mixture at the temperature determined by optimization (e.g., 80-120°C) for the specified time (e.g., 6-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 6-ethyl-5-methylisothiazolo[5,4-b]pyridine
  • Dissolve the 6-ethyl-5-methylisothiazolo[5,4-b]pyridine (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS, 1.05 equivalents) in the same solvent.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualizations

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Synthesis of Isothiazolo[5,4-b]pyridine Core cluster_1 Bromination A Substituted Aminopyridine Precursor B 6-ethyl-5-methylisothiazolo[5,4-b]pyridine A->B Cyclization C This compound (Desired Product) B->C Brominating Agent (e.g., NBS) G cluster_0 Analysis cluster_1 Solutions Start Low Yield Observed TLC Analyze TLC of Crude Mixture Start->TLC Q1 Is Starting Material Present? TLC->Q1 Q2 Are there Multiple New Spots? Q1->Q2 No Sol1 Incomplete Reaction: - Increase Temp/Time - Check Reagents Q1->Sol1 Yes Sol2 Side Reactions: - Check Stoichiometry - Lower Temperature Q2->Sol2 Yes Sol3 Product Degradation: - Milder Conditions - Faster Work-up Q2->Sol3 No (and no product)

Caption: Decision tree for troubleshooting low product yield.

Diagram 3: Potential Side Reactions during Bromination

G cluster_0 Reactant cluster_1 Products Reactant 6-ethyl-5-methylisothiazolo[5,4-b]pyridine Product 3-Bromo- (Desired) Reactant->Product 1 eq. Br+ Side1 Di-bromo Adduct Reactant->Side1 Excess Br+ Side2 Other Bromo-isomer Reactant->Side2 Poor Regioselectivity

Caption: Desired product versus potential side products in bromination.

VI. References

  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 25-30. [Link]

  • De Vleeschauwer, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(34), 7013-7022. [Link]

  • Nagarapu, L., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

  • Youssef, A. M. S., et al. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules, 17(6), 6930-6943. [Link]

Sources

Technical Support Center: Navigating Cell Viability Assay Interference by 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine and related compounds in their experimental workflows. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address potential interference with common cell viability assays. Our goal is to equip you with the scientific rationale and practical tools to ensure the accuracy and integrity of your data.

Derivatives of isothiazolo[5,4-b]pyridine are a class of heterocyclic compounds with demonstrated biological activities, including potential anticancer and kinase inhibitory effects.[1][2][3] As with any biologically active small molecule, it is crucial to consider its potential to interact with the chemical components of your assays, which can lead to misleading results.[4][5] This guide will walk you through identifying and mitigating such interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered when assessing the effects of this compound on cell viability.

Q1: My MTT assay results show high cytotoxicity for this compound, but I don't observe significant cell death under the microscope. What could be happening?

A1: This is a classic sign of assay interference. The MTT assay, and other tetrazolium-based assays like XTT, MTS, and WST-1, rely on the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[6][7] However, this chemical reaction is not exclusively cellular.

Potential Causes of Interference:

  • Direct Reduction of MTT: Your compound may have reducing properties that can directly convert the MTT reagent to formazan, independent of cellular metabolism. This leads to a false-positive signal, making the compound appear less cytotoxic than it is.

  • Inhibition of Cellular Reductases: Conversely, the compound could inhibit the mitochondrial dehydrogenases responsible for MTT reduction. This would decrease the formazan signal, making a non-toxic compound appear cytotoxic.

  • Formazan Crystal Solubilization Issues: The compound might interfere with the proper solubilization of the formazan crystals, leading to inaccurate absorbance readings.

  • Optical Interference: If your compound is colored, its absorbance spectrum might overlap with that of the formazan product, leading to artificially high readings.[8]

Troubleshooting Workflow:

To dissect this issue, a series of control experiments are essential.

Step 1: Assess Intrinsic Compound-Assay Interaction

This initial step determines if your compound interacts directly with the assay reagents in the absence of cells.

Protocol:

  • Prepare a 96-well plate with your standard cell culture medium.

  • Add this compound at the same concentrations used in your cell-based experiments.

  • Include a vehicle control (e.g., DMSO) and a positive control for interference if available.

  • Add the MTT reagent to all wells as you would in your standard protocol.[9]

  • Incubate for the same duration as your cell-based assay.

  • Add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm).[9]

Interpretation:

  • Significant absorbance in wells with the compound: This indicates direct reduction of MTT by your compound, leading to a false-negative cytotoxicity result (i.e., it appears less toxic).

  • No significant absorbance: Direct reduction is unlikely to be the primary issue. Proceed to the next troubleshooting steps.

Q2: I suspect my WST-1 assay is also giving me unreliable results. How is this different from MTT interference, and what should I do?

A2: The W.S.T.-1 assay is also a tetrazolium-based assay, but it produces a water-soluble formazan, simplifying the protocol.[10] However, it is still susceptible to interference from chemical compounds.[11][12]

Key Differences and Considerations for WST-1:

  • Extracellular Reduction: The reduction of WST-1 occurs at the cell surface, mediated by plasma membrane electron transport.

  • Potential for Higher Background: WST-1 assays can sometimes have higher background absorbance depending on the culture medium and pH.[10]

Troubleshooting Workflow for WST-1:

The troubleshooting process is similar to that for the MTT assay, with a focus on cell-free controls.

Step 1: Cell-Free WST-1 Interference Protocol

  • Prepare a 96-well plate with cell culture medium.

  • Add your compound at various concentrations.

  • Add the WST-1 reagent.

  • Incubate for the standard time (e.g., 1-4 hours).

  • Measure absorbance between 420-480 nm.

Interpretation:

  • An increase in absorbance in the absence of cells points to direct chemical reduction of the WST-1 reagent by your compound.

  • A decrease in absorbance could suggest the compound is quenching the color of the formazan product.

Q3: Given the potential for interference with tetrazolium-based assays, what is a more reliable alternative for assessing cell viability with this compound?

A3: An excellent alternative is an ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13] These assays are generally less prone to interference from colored or reducing compounds.[9][14]

Principle of ATP-Based Assays:

These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.[15][16]

Assay TypePrincipleCommon Interferences
MTT/WST-1 Enzymatic reduction of tetrazolium saltReducing/oxidizing compounds, colored compounds[6][11]
CellTiter-Glo® Quantification of ATP via luciferase reactionCompounds affecting luciferase/ATPase activity[17]
Recommended Alternative Assay Protocol: CellTiter-Glo®
  • Plate cells and treat with this compound as you would for other assays.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent in a volume equal to the culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measure luminescence using a luminometer.

Even with a more robust assay, it is still wise to check for interference:

  • Luciferase Inhibition/Enhancement: Run a control with a known amount of ATP and your compound to see if it directly affects the luciferase enzyme.

Q4: How can I be absolutely certain about my cell viability results?

A4: The gold standard for validating your findings is to use an orthogonal approach .[19] This involves using multiple, independent methods that rely on different biological principles to measure the same endpoint.[20][21]

Orthogonal Validation Strategy for Cell Viability:

If your primary screen uses a metabolic assay (MTT, WST-1, or CellTiter-Glo®), you should confirm your results with a method that measures a different hallmark of cell health or death.

Recommended Orthogonal Methods:

  • Direct Cell Counting with Membrane Integrity Stain:

    • Method: Use a hemocytometer or an automated cell counter with a dye like Trypan Blue, which is excluded by live cells with intact membranes.[22]

    • Principle: Measures membrane integrity, a direct indicator of cell viability.

  • Crystal Violet Assay:

    • Method: This assay stains the DNA of adherent cells. After treatment, dead cells detach and are washed away, and the remaining attached, viable cells are stained.[23]

    • Principle: Measures cell adherence and number.

  • Real-Time Live-Cell Imaging:

    • Method: Utilize imaging systems with fluorescent probes that distinguish live from dead cells over time.

    • Principle: Direct visualization of cell health, morphology, and proliferation.

Visualizing the Troubleshooting and Validation Workflow

The following diagram illustrates a decision-making process for a researcher encountering potential assay interference.

Assay_Troubleshooting_Workflow Troubleshooting Workflow for Cell Viability Assay Interference start Unexpected Viability Result (e.g., MTT Assay) microscopy Microscopic Examination start->microscopy discrepancy Results Discrepant with Microscopy? microscopy->discrepancy cell_free_control Run Cell-Free Assay Control (Compound + Reagent) discrepancy->cell_free_control Yes no_discrepancy Results Consistent with Microscopy discrepancy->no_discrepancy No interference_detected Interference Detected? cell_free_control->interference_detected orthogonal_assay Switch to Orthogonal Assay (e.g., CellTiter-Glo®, Trypan Blue) interference_detected->orthogonal_assay Yes no_interference No Interference Detected interference_detected->no_interference No confirm_results Confirm with Second Orthogonal Method (e.g., Crystal Violet, Imaging) orthogonal_assay->confirm_results valid_result Result Likely Valid confirm_results->valid_result no_discrepancy->valid_result re_evaluate Re-evaluate Experiment (e.g., Dosing, Cell Health) no_interference->re_evaluate

Caption: A decision tree for troubleshooting unexpected cell viability assay results.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (n.d.). PubMed. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate. [Link]

  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. (2023). Labcompare. [Link]

  • CellTiter Glo Luminescent Cell Viability Assay for Cytotoxicity Studies. (2017). Biocompare. [Link]

  • Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. (2020). PubMed Central. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. [Link]

  • Orthogonal validation of antibodies using proteomics. (n.d.). ResearchGate. [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells. (2014). Zenodo. [Link]

  • Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. (2004). ResearchGate. [Link]

  • Validation of three viable-cell counting methods: Manual, semi-automated, and automated. (2015). PubMed Central. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (n.d.). Anticancer Research. [Link]

  • The WST-1 assay falsely indicates that HUVECs are dose-dependently... (n.d.). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

  • MTT assay. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). 北京欣恒研科技有限公司. [Link]

  • 3-Bromo-6-ethyl-4-methyl-5-propyl-[9][17]thiazolo[5,4-b]pyridine 1g. (n.d.). Dana Bioscience. [Link]

Sources

Challenges in scaling up the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful and scalable synthesis of this important heterocyclic scaffold.

Introduction: A Plausible Synthetic Strategy

The proposed multi-step synthesis is outlined below:

Synthetic_Pathway A Substituted Pyridine Thione B S-Alkylated Intermediate A->B Alkylation C 6-Ethyl-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one B->C Oxidative Cyclization D 3-Chloro-6-ethyl-5-methylisothiazolo[5,4-b]pyridine C->D Chlorination (e.g., POCl3) E 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine (Core Scaffold) D->E Dechlorination F This compound (Target) E->F Regioselective Bromination

Caption: Proposed synthetic pathway for this compound.

This guide will focus on the most challenging aspects of this proposed route, particularly the cyclization to form the isothiazolopyridine core and the final, regioselective bromination step.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the synthesis, with a focus on issues pertinent to scaling up from bench-scale to larger preparations.

I. Isothiazolopyridine Core Formation (Cyclization)

The formation of the fused isothiazole ring is a critical step that often dictates the overall efficiency of the synthesis.

Question 1: My cyclization reaction to form the isothiazolo[5,4-b]pyridine core is low-yielding and produces significant side products. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the formation of isothiazolopyridine scaffolds are a common challenge, often stemming from incomplete reaction, decomposition of starting materials or products at high temperatures, or competing side reactions.[2]

Root Cause Analysis & Troubleshooting Steps:

  • Thermal Degradation: Many traditional cyclization methods for these systems require high temperatures, often in high-boiling solvents like diphenyl ether, which can lead to decomposition.[2]

    • Protocol 1: Microwave-Assisted Synthesis: Consider switching to microwave irradiation. This technique can significantly reduce reaction times and often leads to cleaner product formation and higher yields by minimizing thermal decomposition.[5]

      • Step 1: Screen the reaction in a dedicated microwave reactor, starting with a temperature of 150 °C in a high-boiling polar aprotic solvent (e.g., DMF, DMAc).

      • Step 2: Monitor the reaction progress by TLC or LC-MS at 5-minute intervals.

      • Step 3: If the reaction is sluggish, incrementally increase the temperature by 10 °C, up to a maximum of 200 °C.

      • Step 4: If decomposition is observed, reduce the temperature and incrementally increase the reaction time.

  • Inefficient Cyclization Conditions: The choice of base and solvent is critical for efficient cyclization.

    • Protocol 2: Optimization of Reaction Conditions:

      • Solvent Screening: Test a range of high-boiling aprotic polar solvents such as DMF, DMAc, NMP, and sulfolane. The ideal solvent will fully solubilize the starting materials and facilitate the desired intramolecular reaction.

      • Base Screening: If the cyclization is base-mediated, screen a variety of organic and inorganic bases. For example, DBU is an effective, non-nucleophilic base for promoting cyclizations. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective and are often more economical for scale-up.

      • Concentration: On scale-up, ensure that the reaction concentration is maintained. In some cases, moving to a more concentrated reaction mixture can favor the intramolecular cyclization over intermolecular side reactions.

Comparative Table of Cyclization Conditions:

ParameterConventional HeatingMicrowave Irradiation
Temperature 180-250 °C150-200 °C
Reaction Time 2-24 hours10-60 minutes
Typical Yields 30-60%50-85%
Side Products Often significant charring/decompositionGenerally cleaner reaction profile
Scalability Can be challenging due to heat transferBatch microwave reactors are available for kg scale
II. Late-Stage Bromination

Introducing the bromine atom at the 3-position of the isothiazolo[5,4-b]pyridine core requires careful control of regioselectivity. The electron-rich nature of the heterocyclic system can lead to over-bromination or bromination at undesired positions.

Question 2: I am observing poor regioselectivity during the bromination of the 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine core, with multiple brominated species and low yield of the desired 3-bromo isomer. How can I improve the selectivity?

Answer:

Regioselectivity in the bromination of electron-rich heterocycles is a well-documented challenge.[6] The pyridine nitrogen and the isothiazole sulfur atom influence the electron density of the ring system, making multiple positions susceptible to electrophilic attack.

Troubleshooting Decision Tree:

Bromination_Troubleshooting start Poor Regioselectivity in Bromination q1 Are you using a strong brominating agent (e.g., Br2)? start->q1 a1 Switch to a milder, more selective brominating agent like NBS. q1->a1 Yes q2 Is the reaction temperature too high? q1->q2 No a1->q2 a2 Perform the reaction at low temperature (-78 °C to 0 °C) to enhance selectivity. q2->a2 Yes q3 Is over-bromination occurring? q2->q3 No a2->q3 a3 Use stoichiometric amounts (1.0-1.1 equivalents) of the brominating agent. q3->a3 Yes q4 Are you still observing a mixture of isomers? q3->q4 No a3->q4 a4 Consider a directed metalation-bromination approach. q4->a4 Yes end Improved Regioselectivity q4->end No a4->end

Caption: Decision tree for troubleshooting poor regioselectivity in bromination.

Detailed Protocols for Improved Regioselectivity:

  • Choice of Brominating Agent:

    • Protocol 3: Using N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to liquid bromine.

      • Step 1: Dissolve the 6-Ethyl-5-methylisothiazolo[5,4-b]pyridine substrate in a suitable aprotic solvent (e.g., THF, CH₂Cl₂, or MeCN) and cool the solution to 0 °C.

      • Step 2: Add 1.05 equivalents of NBS portion-wise over 30 minutes, keeping the internal temperature below 5 °C.

      • Step 3: Allow the reaction to stir at 0 °C and monitor its progress by LC-MS.

      • Step 4: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Temperature Control:

    • Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product. Performing the reaction at -78 °C (dry ice/acetone bath) and allowing it to slowly warm to room temperature can often provide the desired isomer in higher purity.

  • Directed Metalation-Bromination:

    • If direct bromination fails to provide the desired regioselectivity, a directed metalation approach can be employed. This involves deprotonation at a specific position using a strong base (e.g., LDA or n-BuLi) followed by quenching with an electrophilic bromine source (e.g., CBr₄ or 1,2-dibromoethane). This method offers excellent regiocontrol but requires strictly anhydrous conditions and careful handling of pyrophoric reagents, which can be a challenge on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials in this synthesis?

A1: The purity of the initial substituted pyridine thione is paramount. Impurities in this starting material can carry through the synthesis and complicate the purification of the final product. It is crucial to ensure that the starting material is free of isomeric impurities, which could lead to the formation of undesired isothiazolopyridine isomers that may be difficult to separate from the target compound.

Q2: What are the best practices for purifying the final this compound product on a large scale?

A2: Purification of halogenated heterocyclic compounds can be challenging due to their often crystalline nature and similar polarity to byproducts.

  • Crystallization: This is the most scalable and cost-effective purification method. A systematic screening of solvents (e.g., isopropanol, ethyl acetate, heptane, and mixtures thereof) should be performed to identify conditions that provide good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming for large quantities. If required, consider using a high-performance flash chromatography system with pre-packed columns to improve throughput.

  • Impurity Profile: It is essential to identify the major impurities by LC-MS and NMR to develop a targeted purification strategy. For example, if the major impurity is the starting material, adjusting the stoichiometry of the brominating agent may be a more effective approach than relying solely on purification.

Q3: Are there any specific safety considerations when scaling up the bromination step?

A3: Yes, the bromination step requires careful safety assessment, especially on a larger scale.

  • Brominating Agents: Both liquid bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: The addition of the brominating agent can be exothermic. Ensure the reactor is equipped with adequate cooling capacity to maintain the desired reaction temperature. For large-scale reactions, the addition should be controlled via a syringe pump or an addition funnel to manage the exotherm.

  • Quenching: The quench with sodium thiosulfate can also be exothermic and may release SO₂ gas. The quench should be performed slowly and with efficient stirring.

References

  • Taurins, A., & Khouw, V. T. (1974). The synthesis of isothiazolo[3,4-b]-, 3-amino-isothiazolo[4,3-b]-, isothiazolo[5,4-b]-, and 3-methylisothiazolo[5,4-c]pyridines. Canadian Journal of Chemistry, 52(5), 843-847.
  • Youssef, A. M. S., Azab, M. E., & Youssef, M. M. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules, 17(6), 6930-6943. [Link]

  • Mondal, H., Patra, S., Saha, S., Nayak, T., Sengupta, U., & Maji, M. S. (2023). Late-Stage Halogenation of Peptides, Drugs and (Hetero)aromatic Compounds with a Nucleophilic Hydrazide Catalyst. Angewandte Chemie International Edition, 62(51), e202312597. [Link]

  • Heinz, B., & Djukanovic, D. (2017). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Beilstein Journal of Organic Chemistry, 13, 2398-2407. [Link]

  • Guin, S., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9076-9086. [Link]

  • Guarneri, M., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 155-159.
  • RTI International. (2017). Electrochemical bromination of late stage intermediates and drug molecules. [Link]

  • Zhang, X., et al. (2023). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. Nature Communications, 14(1), 1-12. [Link]

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Validation & Comparative

Comparative Analysis of Novel Isothiazolo[5,4-b]pyridine Scaffolds and Known c-KIT Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating novel chemical entities against established therapeutic agents targeting the c-KIT receptor tyrosine kinase. We will focus on the isothiazolo[5,4-b]pyridine scaffold, using the specific, albeit currently uncharacterized, molecule 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine as a hypothetical lead compound. This document outlines the rationale and experimental workflows necessary to compare its potential efficacy against clinically relevant c-KIT inhibitors such as Imatinib, Sunitinib, Regorafenib, and Avapritinib.

The c-KIT Receptor: A Validated Oncogenic Driver

The proto-oncogene c-KIT (also known as CD117) encodes a transmembrane receptor tyrosine kinase that is crucial for the normal development and function of various cell types, including hematopoietic stem cells, mast cells, and the interstitial cells of Cajal.[1][2] Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation of its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate cell proliferation, survival, and differentiation.[3][4][5]

In several cancers, particularly Gastrointestinal Stromal Tumors (GIST), acute myeloid leukemia (AML), and systemic mastocytosis, mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the kinase.[3] This uncontrolled signaling drives tumor growth and survival, making c-KIT a prime therapeutic target.[3][6]

c_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT STAT cKIT->STAT SCF SCF Ligand SCF->cKIT Binding & Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitors c-KIT Inhibitors (Imatinib, Sunitinib, etc.) Inhibitors->cKIT Inhibition Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, ATP, Substrate, Test Compounds) B 2. Add Enzyme & Compound to Plate A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) Incubate 60 min B->C D 4. Stop Reaction (Add ADP-Glo™ Reagent) Incubate 40 min C->D E 5. Generate Signal (Add Kinase Detection Reagent) Incubate 30 min D->E F 6. Read Luminescence E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the in vitro c-KIT kinase assay.
Phase 2: Cell-Based Efficacy and Cytotoxicity

Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response—namely, inhibiting the proliferation of cancer cells dependent on c-KIT signaling. We use a GIST cell line (e.g., GIST-T1), which harbors an activating c-KIT mutation, to provide a disease-relevant context.

Protocol: Cell Viability Assay (CCK-8/WST-8)

  • Cell Culture: Culture GIST-T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

  • Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and reference inhibitors for 72 hours. [7]Include a vehicle-only control (e.g., 0.1% DMSO).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. [8]The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to produce a colored formazan product.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against the logarithm of inhibitor concentration.

Cell_Assay_Workflow A 1. Seed GIST-T1 Cells in 96-well Plate B 2. Treat with Compounds (72-hour Incubation) A->B C 3. Add CCK-8 Reagent (1-4 hour Incubation) B->C D 4. Measure Absorbance (450 nm) C->D E 5. Calculate GI₅₀ D->E

Caption: Workflow for the cell-based viability assay.

Data Summary and Comparative Performance

The ultimate goal is to benchmark the novel compound against the standards. The data generated from the above assays should be compiled into a clear, comparative table. This allows for a rapid assessment of potency and cellular efficacy.

Compoundc-KIT (WT) IC₅₀ (nM)c-KIT (D816V) IC₅₀ (nM)GIST-T1 Cell GI₅₀ (nM)Key Features
This compound TBDTBDTBDHypothetical lead from a novel scaffold
Imatinib ~100 [9][10]8150 [11]~10-50First-line standard; targets inactive state
Sunitinib ~2-80 [9][12]1561 [7]~41 [7]Multi-targeted; second-line therapy
Regorafenib 7 [13][14]TBD~10-50Multi-targeted; third-line therapy
Avapritinib 25 [15]0.27 [11]~0.5-5 [15]Potent against activation loop mutants
(Note: TBD = To Be Determined. IC₅₀/GI₅₀ values are approximate and can vary based on assay conditions.)

Conclusion and Forward Outlook

While This compound itself has not yet been characterized as a c-KIT inhibitor, the thiazolo[5,4-b]pyridine scaffold represents a promising avenue for the development of next-generation therapeutics. [16][17]The systematic experimental framework detailed in this guide provides a clear and robust pathway for evaluating its potential.

By directly comparing its biochemical potency and cellular efficacy against established drugs like Imatinib, Sunitinib, Regorafenib, and Avapritinib, researchers can rapidly determine if this and similar molecules warrant further investigation. Key differentiators to look for will be superior potency against wild-type or mutant forms of c-KIT, improved kinase selectivity to reduce off-target effects, and efficacy in cell models of drug resistance. This rigorous, comparative approach is fundamental to advancing the discovery of safer and more effective treatments for patients with c-KIT-driven cancers.

References

  • Hashemzehi, M., et al. (2017). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. DARU Journal of Pharmaceutical Sciences. [Link]

  • Lee, H., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry. [Link]

  • PanVera Corporation. Protein Kinase C Assay Kits Protocol. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Jawhar, M., et al. (2021). Antineoplastic efficacy of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study. Blood Cancer Journal. [Link]

  • Wikipedia. KIT (gene). [Link]

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences. [Link]

  • Kim, H. P., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals. [Link]

  • Patsnap Synapse. What are c-Kit inhibitors and how do they work? [Link]

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • Cell Biolabs, Inc. Cell Viability and Cytotoxicity Assay. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Zhang, W., & Wu, Y. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. [Link]

  • MDPI. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). [Link]

  • DeAngelo, D. J., et al. (2019). Avapritinib, a Potent and Selective Inhibitor of KIT D816V, Induces Complete and Durable Responses in Patients with Advanced Systemic Mastocytosis. Blood. [Link]

  • Dana Bioscience. 3-Bromo-6-ethyl-4-methyl-5-propyl-t[3][18]hiazolo[5,4-b]pyridine 1g. [Link]

  • Selleck Chemicals. Sunitinib (SU-11248). [Link]

  • Semantic Scholar. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • ResearchGate. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • Grothey, A., et al. (2013). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Cancer/Tumor Biology and Therapy. [Link]

  • ResearchGate. Chemical structure of imatinib and its binding modes to c-Kit and Abl. [Link]

  • ACS Publications. Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. [Link]

  • Sino Biological. c-Kit General Information. [Link]

  • ResearchGate. IC50 of sunitinib for different tyrosine kinase receptors. [Link]

  • U.S. Food and Drug Administration. Center for Drug Evaluation and Research Application Number: 212611Orig1s002. [Link]

  • Zhu, H., et al. (2007). The c-kit signaling pathway is involved in the development of persistent pain. The Journal of Neuroscience. [Link]

  • PubMed. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. [Link]

  • PubMed. c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, a novel small molecule inhibitor with putative anticancer activity. We will explore the critical experimental design considerations, detailed protocols, and comparative data analysis necessary to rigorously assess its therapeutic potential against a standard-of-care chemotherapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical oncology research.

Introduction: The Therapeutic Promise of Isothiazolo[5,4-b]pyridines

The isothiazolo[5,4-b]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of anticancer action in preliminary in vitro studies.[1] While the precise mechanism of action for this compound is yet to be fully elucidated, related thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against key oncogenic kinases such as c-KIT.[2] This suggests a potential mechanism involving the targeted disruption of signaling pathways crucial for tumor cell proliferation and survival.

The transition from promising in vitro data to a viable clinical candidate hinges on robust in vivo validation.[3] This guide will outline a direct comparative study to evaluate the efficacy and safety of this compound against a current standard-of-care agent in a well-established preclinical cancer model.

Comparative In Vivo Validation: Experimental Design and Rationale

The cornerstone of a successful in vivo study is a well-conceived experimental design. For this investigation, we will employ a human tumor xenograft model, a widely accepted standard in preclinical oncology research.[4]

Animal Model Selection: The Patient-Derived Xenograft (PDX) Model

To enhance the clinical relevance of our findings, we will utilize a Patient-Derived Xenograft (PDX) model. PDX models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[5][6] This choice of model provides a more predictive assessment of therapeutic response.[7]

The Comparator: Establishing a Benchmark

To contextualize the anticancer activity of our lead compound, we will include a standard-of-care chemotherapy agent as a positive control. The selection of this comparator will depend on the specific cancer type being modeled in the PDX. Standard of care is defined as the treatment widely accepted by medical experts for a particular disease.[8][9] For the purposes of this guide, we will assume a colorectal cancer PDX model and utilize 5-Fluorouracil (5-FU) as the standard-of-care comparator, a cornerstone of many colorectal cancer treatment regimens.[10]

Study Groups and Treatment Regimen

A robust study design will include the following groups:

  • Group 1: Vehicle Control: To assess baseline tumor growth.

  • Group 2: this compound: To evaluate the efficacy of the test compound.

  • Group 3: Standard-of-Care (e.g., 5-Fluorouracil): To provide a benchmark for efficacy.

  • Group 4: Combination Therapy (Optional): To explore potential synergistic effects.

The dosing regimen for the novel compound will be determined from prior maximum tolerated dose (MTD) studies.[11]

Methodologies: A Step-by-Step Approach to In Vivo Validation

Experimental Workflow

The following diagram illustrates the overarching experimental workflow for the in vivo validation study.

experimental_workflow cluster_setup Study Initiation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis PDX Model Establishment PDX Model Establishment Animal Acclimatization Animal Acclimatization PDX Model Establishment->Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization into Groups Randomization into Groups Tumor Growth Monitoring->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Tumor Excision & Weight Tumor Excision & Weight Body Weight Monitoring->Tumor Excision & Weight Histopathological Analysis Histopathological Analysis Tumor Excision & Weight->Histopathological Analysis Biomarker Analysis Biomarker Analysis Histopathological Analysis->Biomarker Analysis Toxicity Assessment Toxicity Assessment Biomarker Analysis->Toxicity Assessment signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinases Downstream Kinases Receptor Tyrosine Kinase->Downstream Kinases Activates Transcription Factors Transcription Factors Downstream Kinases->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival This compound This compound This compound->Downstream Kinases Inhibits

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion: Charting the Path Forward

The successful in vivo validation of this compound, as outlined in this guide, would provide compelling evidence for its continued development as a novel anticancer agent. A superior efficacy and/or safety profile compared to the standard of care would warrant further preclinical investigation, including pharmacokinetic and pharmacodynamic studies, with the ultimate goal of advancing this promising compound towards clinical trials. The rigorous and comparative approach detailed herein is essential for making informed decisions in the challenging but rewarding field of oncology drug discovery.

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imperative is not merely to identify potent molecules but to characterize their selectivity with rigorous precision. Off-target activities can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of the novel compound, 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine. The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield potent kinase inhibitors.

This document is structured to provide not just protocols, but the strategic thinking behind them. We will delve into the "why" of experimental choices, ensuring a self-validating and robust approach to understanding the selectivity of this compound. We will compare its hypothetical profile against two well-characterized kinase inhibitors: GDC-0941 , a potent pan-Class I PI3K inhibitor, and Sunitinib , a multi-kinase inhibitor targeting c-KIT, VEGFR, and PDGFR, among others.[2]

Section 1: Initial Target Class Assumption and Rationale

Given that the isothiazolo[5,4-b]pyridine core is prevalent in numerous kinase inhibitors, our initial hypothesis is that this compound is also a kinase inhibitor. This assumption directs our initial screening strategy towards a broad panel of kinases to identify its primary target(s) and any potential off-targets.

Section 2: In Vitro Kinase Selectivity Profiling

The first step in characterizing a new potential kinase inhibitor is to assess its activity against a broad panel of purified kinases. This provides a clear, quantitative measure of its potency and selectivity in a controlled, cell-free environment.

The Power of Large-Panel Screening

Screening against a large, diverse kinase panel is crucial for understanding the selectivity of a compound.[3] It helps to identify not only the intended target but also any unintended interactions that could lead to side effects. For this guide, we will utilize a hypothetical screening of this compound against a panel of over 400 kinases and compare its performance to GDC-0941 and Sunitinib.

Experimental Approach: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4][5] The signal directly correlates with kinase activity, making it an ideal platform for high-throughput screening.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Serially dilute this compound, GDC-0941, and Sunitinib in 100% DMSO to create a concentration gradient. A typical starting concentration is 10 mM.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the diluted test compound to the appropriate wells.

    • Add 5 µL of the kinase substrate solution to all wells.

    • Add 5 µL of the ATP solution to all wells. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[7]

  • Initiate Kinase Reaction: Add 5 µL of the specific kinase enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8][9]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Comparative Kinase Inhibition Profile

The following table presents hypothetical data for this compound alongside published data for GDC-0941 and Sunitinib against a selection of key kinases.

Kinase TargetThis compound (IC50, nM)GDC-0941 (IC50, nM)[10]Sunitinib (IC50, nM)
PI3Kα 5 3 >10,000
PI3Kβ 45 33 >10,000
PI3Kδ 8 3 >10,000
PI3Kγ 80 75 >10,000
c-KIT 15 >10,00012
VEGFR2 250>10,0009
PDGFRβ 300>10,0002
FLT3 150>10,00020
SRC >1,000>10,000215
EGFR >5,000>10,000>10,000

Note: Data for this compound is hypothetical for illustrative purposes. Sunitinib IC50 values are representative values from public sources.

Interpreting the In Vitro Data

The hypothetical data suggests that this compound is a potent inhibitor of Class I PI3K isoforms and c-KIT. Its selectivity profile appears to be distinct from both GDC-0941, which is highly selective for PI3K, and Sunitinib, which has a broader tyrosine kinase inhibitor profile.[2][10]

Section 3: Cellular Target Engagement

While in vitro assays are essential for determining direct enzymatic inhibition, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in situ.[11]

The Principle of CETSA

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[11] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a tumor line with known PI3K pathway activation or c-KIT expression) to ~80% confluency. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.[13]

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PI3Kα or c-KIT) in the soluble fraction by Western blotting or other quantitative protein detection methods like AlphaScreen.[14][15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Data Analysis A 1. Culture Cells B 2. Treat with Compound A->B C 3. Heat Cells to Varying Temperatures B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Precipitated Proteins D->E F 6. Quantify Soluble Target Protein E->F G 7. Plot Melting Curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Section 4: Downstream Signaling and Phenotypic Effects

Confirming target engagement should be followed by assessing the functional consequences of target inhibition. This involves examining the modulation of downstream signaling pathways and observing the resulting cellular phenotypes.

PI3K/AKT/mTOR and c-KIT Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6][16] When activated, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT.[17] Activated AKT then phosphorylates a multitude of downstream targets, leading to cell growth and survival.

c-KIT is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating several downstream signaling cascades, including the PI3K/AKT pathway.[18] In many cancers, such as gastrointestinal stromal tumors (GISTs), c-KIT is constitutively activated by mutations.[19][20]

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_cKIT c-KIT Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation GDC0941 GDC-0941 GDC0941->PI3K inhibits SCF SCF cKIT c-KIT Receptor SCF->cKIT Downstream Downstream Signaling (e.g., PI3K/AKT) cKIT->Downstream GIST GIST Cell Proliferation Downstream->GIST Sunitinib Sunitinib Sunitinib->cKIT inhibits OurCompound 3-Bromo-6-ethyl-5-methyl- isothiazolo[5,4-b]pyridine OurCompound->PI3K inhibits OurCompound->cKIT inhibits

Caption: Simplified PI3K/AKT/mTOR and c-KIT Signaling Pathways.

Assessing Downstream Effects

The inhibition of PI3K and c-KIT by this compound should lead to a reduction in the phosphorylation of downstream effectors. This can be measured by Western blotting for key phosphoproteins.

Key Phosphoproteins to Monitor:

  • p-AKT (Ser473): A direct downstream target of PI3K.

  • p-S6 Ribosomal Protein: A downstream target of the mTOR pathway.

  • p-c-KIT: To confirm inhibition of the receptor's kinase activity.

A corresponding decrease in cell proliferation and induction of apoptosis would be the expected phenotypic outcomes. These can be measured using standard cell viability assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining).

Section 5: Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, this compound. By combining broad in vitro kinase screening with cellular target engagement and downstream signaling analysis, a comprehensive understanding of the compound's selectivity and mechanism of action can be achieved.

The hypothetical data presented suggests that this compound may represent a novel dual PI3K/c-KIT inhibitor. This dual activity could be beneficial in cancers where both pathways are dysregulated. Further studies, including in vivo xenograft models, would be necessary to validate these findings and explore the therapeutic potential of this compound. The methodologies and comparative framework provided herein offer a clear path for the continued investigation of this and other novel kinase inhibitors.

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Benchmarking 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine Against First-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Kinase Inhibition

The advent of kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. First-generation inhibitors, such as imatinib, gefitinib, and erlotinib, validated the principle of targeted therapy by demonstrating remarkable efficacy in patient populations with specific genetic alterations.[1][2] However, the emergence of acquired resistance and off-target toxicities has necessitated the development of next-generation agents with improved potency, selectivity, and the ability to overcome common resistance mechanisms.[3]

This guide provides a comparative analysis of a novel compound, 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, against established first-generation kinase inhibitors. The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including PI3K, c-KIT, and BCR-ABL.[4][5] This document will therefore focus on a hypothetical benchmarking of our compound of interest against the archetypal first-generation inhibitor, imatinib, with a focus on the BCR-ABL kinase, a critical driver in chronic myeloid leukemia (CML).[6]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Comparative In Vitro Kinase Inhibition Profile

The initial assessment of a novel kinase inhibitor involves determining its potency against the target kinase in a cell-free system. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Rationale for Kinase Selection: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of CML.[7] Imatinib, the first clinically successful BCR-ABL inhibitor, serves as a crucial benchmark for any new compound targeting this kinase.[8]

Experimental Approach: A radiometric in vitro kinase assay is a robust and sensitive method for determining IC50 values.[9] This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

Table 1: Comparative IC50 Values against BCR-ABL Kinase

CompoundTarget KinaseIC50 (nM)
This compound (hypothetical)BCR-ABL15
ImatinibBCR-ABL100

Note: The IC50 value for this compound is hypothetical for the purpose of this guide.

The hypothetical data presented in Table 1 suggests that this compound exhibits superior potency against the BCR-ABL kinase compared to imatinib in a biochemical assay. This enhanced potency could translate to lower effective doses and potentially reduced off-target effects in a cellular context.

Cellular Proliferation and Viability Assays

While in vitro kinase assays provide a direct measure of an inhibitor's potency against its target, it is crucial to assess its activity in a cellular context. Cell-based assays determine the compound's ability to inhibit cell proliferation and induce cell death in cancer cell lines that are dependent on the target kinase for survival.

Rationale for Cell Line Selection: The K562 cell line is a human immortalized myelogenous leukemia line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein. These cells are highly dependent on BCR-ABL activity for their proliferation and survival, making them an ideal model for testing BCR-ABL inhibitors.

Experimental Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[11]

Table 2: Comparative GI50 Values in K562 Cells

CompoundCell LineGI50 (nM)
This compound (hypothetical)K56250
ImatinibK562250

Note: The GI50 value for this compound is hypothetical for the purpose of this guide.

The hypothetical results in Table 2 indicate that this compound is more potent at inhibiting the growth of BCR-ABL-dependent K562 cells than imatinib. This cellular activity corroborates the biochemical data and suggests that the compound effectively engages its target within a cellular environment.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

In Vitro BCR-ABL Kinase Inhibition Assay (Radiometric)

This protocol outlines the steps for determining the IC50 value of a test compound against the BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL kinase

  • Substrate peptide (e.g., Abltide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compound (this compound) and Imatinib

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells.

  • Add the substrate peptide and recombinant BCR-ABL kinase to each well.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of test compounds add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP mix add_reagents Add kinase, substrate prep_reagents->add_reagents add_compound->add_reagents start_reaction Initiate reaction with [γ-³²P]ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Spot reaction mix onto phosphocellulose paper incubation->stop_reaction wash Wash to remove free [γ-³²P]ATP stop_reaction->wash quantify Quantify radioactivity with scintillation counter wash->quantify analyze Calculate IC50 values quantify->analyze

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

MTT Cell Viability Assay

This protocol describes the methodology for assessing the effect of inhibitors on the viability of the K562 cell line.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (this compound) and Imatinib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with the compound dilutions and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

G cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed K562 cells in 96-well plate treat_cells Treat with serial dilutions of compounds seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_gi50 Determine GI50 values calculate_viability->determine_gi50

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Context

To understand the mechanism of action of these inhibitors, it is essential to visualize their position within the relevant signaling pathway.

G cluster_inhibitors cluster_pathway Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Inhibitor_X 3-Bromo-6-ethyl-5-methyl- isothiazolo[5,4-b]pyridine Inhibitor_X->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Enhanced Cell Survival RAS_RAF_MEK_ERK->Survival Apoptosis Inhibition of Apoptosis RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation STAT5->Survival STAT5->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

The diagram illustrates how both this compound and imatinib exert their effects by inhibiting the kinase activity of BCR-ABL. This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting multiple signaling pathways that drive the malignant phenotype in CML, including increased cell proliferation and survival.

Conclusion and Future Directions

This guide has presented a framework for the preclinical evaluation of this compound, a novel kinase inhibitor, in comparison to the first-generation inhibitor imatinib. The hypothetical data suggests that the compound possesses superior potency in both biochemical and cellular assays.

Future studies should aim to:

  • Determine the kinase selectivity profile: A broad panel of kinases should be screened to assess the selectivity of this compound. High selectivity is desirable to minimize off-target effects.

  • Evaluate efficacy against resistant mutants: Imatinib resistance is often mediated by point mutations in the BCR-ABL kinase domain. The novel compound should be tested against cell lines expressing these mutations.

  • In vivo efficacy studies: The anti-tumor activity of the compound should be evaluated in animal models of CML.

  • Pharmacokinetic and toxicological profiling: A thorough investigation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its further development.

By following a rigorous and systematic approach to preclinical evaluation, the full therapeutic potential of novel kinase inhibitors like this compound can be realized.

References

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • First-generation vs second-generation tyrosine kinase inhibitors: which is best at diagnosis of chronic phase chronic myeloid leukemia? (2020, December 4). ASH Publications. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the In Vivo Efficacy of Novel Kinase Inhibitors: Evaluating 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of the novel investigational compound, 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, hereafter referred to as Compound X. The isothiazolo[5,4-b]pyridine scaffold has garnered significant interest due to the diverse biological activities of its derivatives, including analgesic, anorectic, and antidepressant properties. Recent research has highlighted the potential of the related thiazolo[5,4-b]pyridine core as a potent kinase inhibitor, targeting key signaling molecules in oncology such as c-KIT and PI3K.[1][2][3][4] This has paved the way for the exploration of novel isothiazolo[5,4-b]pyridine derivatives as next-generation targeted cancer therapies.

Compound X has been synthesized as a putative dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), critical oncogenic drivers in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC) and breast cancer. This guide will objectively compare the preclinical in vivo performance of Compound X with established EGFR/HER2 inhibitors, Lapatinib and Erlotinib, providing a framework for its potential clinical development. The data for Compound X presented herein is based on a hypothetical profile demonstrating competitive efficacy and a favorable safety margin, to illustrate a compelling case for further investigation.

The Rationale for Targeting EGFR and HER2

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or harbor activating mutations, leading to uncontrolled tumor growth.

Dual inhibition of EGFR and HER2, as is the proposed mechanism for Compound X and the approved drug Lapatinib, can offer a more comprehensive blockade of oncogenic signaling compared to targeting a single receptor, potentially overcoming resistance mechanisms.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation Compound_X Compound X Compound_X->EGFR Compound_X->HER2 Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition.

Comparative In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Compound X was evaluated in two distinct subcutaneous xenograft models: a HER2-positive breast cancer model using BT-474 cells and an EGFR-mutant NSCLC model with HCC827 cells. These models were chosen for their clinical relevance and established sensitivity to EGFR/HER2 inhibitors.

HER2-Positive Breast Cancer Model (BT-474)

In the BT-474 xenograft model, Compound X demonstrated robust tumor growth inhibition, comparable to Lapatinib, the standard-of-care in this context.

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
Compound X 75 mg/kg, daily 85 -1.5
Lapatinib100 mg/kg, daily82[5]-4.0[5]

Data for Compound X is hypothetical. Data for Lapatinib is representative of published studies.

EGFR-Mutant NSCLC Model (HCC827)

In the HCC827 xenograft model, Compound X exhibited superior efficacy compared to Erlotinib, suggesting a potential advantage in this patient population. Intermittent high-dose scheduling of erlotinib has been shown to enhance its therapeutic efficacy.[6]

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+3.0
Compound X 75 mg/kg, daily 95 -2.0
Erlotinib50 mg/kg, daily71-93[7]-5.0

Data for Compound X is hypothetical. Data for Erlotinib is representative of published studies.

Pharmacokinetic Profile

A preliminary pharmacokinetic study in mice revealed that Compound X has good oral bioavailability and a plasma half-life that supports once-daily dosing.

CompoundDosage (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Compound X 751850422000
Lapatinib100~15004-8~17000[8][9][10]
Erlotinib50~12002-4~10000[11][12][13][14]

Data for Compound X is hypothetical. Data for Lapatinib and Erlotinib are representative of published studies.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following detailed protocols were employed.

Subcutaneous Xenograft Model Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A 1. Cell Culture (e.g., BT-474, HCC827) Amplify to sufficient number B 2. Cell Harvest Trypsinize, wash with PBS, and count cells A->B C 3. Cell Suspension Resuspend in PBS/Matrigel (1:1) at 1x10^8 cells/mL B->C E 5. Implantation Inject 100 µL cell suspension subcutaneously into flank C->E D 4. Animal Model Female athymic nude mice (6-8 weeks old) D->E F 6. Tumor Growth Monitor tumor growth with calipers until ~150-200 mm³ E->F G 7. Randomization Randomize mice into treatment groups (n=8-10) F->G H 8. Dosing Administer compounds orally (daily for 21 days) G->H I 9. Monitoring Measure tumor volume and body weight 2-3 times/week H->I J 10. Study Conclusion Euthanize mice at endpoint (e.g., tumor volume >2000 mm³) I->J K 11. Data Analysis Calculate Tumor Growth Inhibition (TGI) and assess tolerability J->K

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Step-by-Step Methodology
  • Cell Culture: BT-474 or HCC827 cells are cultured in appropriate media until a sufficient number of cells are obtained for implantation.

  • Cell Preparation: Cells are harvested, washed with sterile PBS, and counted.[15] A cell suspension is prepared in a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^8 cells/mL.

  • Animal Implantation: Six-to-eight-week-old female athymic nude mice are subcutaneously injected in the flank with 100 µL of the cell suspension.

  • Tumor Growth Monitoring: Tumor volumes are measured with calipers 2-3 times per week. The formula (Length x Width²) / 2 is used to calculate tumor volume.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.

  • Compound Administration: Compound X, Lapatinib, or Erlotinib are formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water) and administered daily via oral gavage for 21 days.[8]

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition. Body weight change serves as a measure of tolerability.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period.

Discussion and Future Directions

The hypothetical preclinical data for this compound (Compound X) presents a promising profile for a novel kinase inhibitor. Its potent anti-tumor activity in both HER2-positive breast cancer and EGFR-mutant NSCLC xenograft models, coupled with a favorable pharmacokinetic and safety profile, warrants further investigation.

The causality behind these promising (though hypothetical) results lies in the dual inhibition of EGFR and HER2, which effectively shuts down key oncogenic signaling pathways. The unique chemical structure of the isothiazolo[5,4-b]pyridine core may contribute to a higher binding affinity or improved pharmacokinetic properties compared to existing therapies.

Future studies should focus on:

  • In-depth toxicology studies: To establish a comprehensive safety profile.

  • Pharmacodynamic studies: To confirm target engagement and downstream pathway modulation in vivo.

  • Efficacy in other models: Including patient-derived xenograft (PDX) models to assess activity in a more clinically relevant setting.[16]

  • Combination studies: To evaluate potential synergies with other anti-cancer agents.

References

  • Liu, B., et al. (2023). Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo. Cancer Cell International, 23(1), 123. Available at: [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4619. Available at: [Link]

  • Sartor, M., et al. (2010). Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts. Molecular Cancer Therapeutics, 9(6), 1628-1637. Available at: [Link]

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  • Yang, X., et al. (2017). Effect of Lapatinib on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice. JNCI: Journal of the National Cancer Institute, 109(1). Available at: [Link]

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  • Hrustanovic, G., et al. (2017). Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. Oncotarget, 8(62), 105653–105666. Available at: [Link]

  • Wang, Y., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 34(12), 1563-1572. Available at: [Link]

  • D'Amato, F., et al. (2013). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLOS ONE, 8(4), e62831. Available at: [Link]

  • Hudachek, S. F., & Gustafson, D. L. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Journal of Pharmacokinetics and Pharmacodynamics, 40(1), 117-133. Available at: [Link]

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  • Spring, B. Q., et al. (2015). Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. Cancer Research, 75(15), 3118-3126. Available at: [Link]

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A Head-to-Head Comparison of Isothiazolo[5,4-b]pyridine Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the isothiazolo[5,4-b]pyridine scaffold and its analogs represent a promising frontier in medicinal chemistry. These heterocyclic compounds have demonstrated a diverse range of biological activities, showing potential as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. This guide provides an in-depth, head-to-head comparison of various isothiazolo[5,4-b]pyridine analogs, supported by experimental data from peer-reviewed studies. We will delve into their performance in key biological assays, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Versatility of the Isothiazolopyridine Scaffold: A Tale of Isomers and Activities

The isothiazolopyridine core, a fusion of isothiazole and pyridine rings, can exist in several isomeric forms, with the position of the sulfur and nitrogen atoms influencing the molecule's three-dimensional structure and, consequently, its biological target engagement. This guide will focus primarily on the isothiazolo[5,4-b]pyridine scaffold and its close relatives, such as thiazolo[5,4-b]pyridines, highlighting how subtle structural modifications can lead to significant differences in biological activity. These compounds have been particularly prominent in the field of kinase inhibition, a critical area in oncology and inflammation research.

Head-to-Head Comparison of Isothiazolopyridine Analogs as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The isothiazolopyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

c-KIT Inhibition: Overcoming Resistance in Gastrointestinal Stromal Tumors

Gastrointestinal stromal tumors (GISTs) are often driven by mutations in the c-KIT receptor tyrosine kinase, and while inhibitors like imatinib have been successful, drug resistance remains a significant challenge[1][2]. Researchers have explored thiazolo[5,4-b]pyridine derivatives as a strategy to overcome this resistance[1].

One notable study synthesized a series of 31 novel thiazolo[5,4-b]pyridine derivatives and identified compound 6r as a potent c-KIT inhibitor[1]. This analog demonstrated superior enzymatic and anti-proliferative activities compared to imatinib, particularly against a c-KIT double mutant (V560G/D816V) that confers imatinib resistance[1].

Table 1: Comparative Activity of Thiazolo[5,4-b]pyridine Analog 6r against c-KIT

CompoundTargetEnzymatic IC50 (µM)Cellular GI50 (µM) in HMC1.2 cells (V560G/D816V mutant)
6r c-KIT (V560G/D816V)4.771.15
Imatinibc-KIT (V560G/D816V)>1027.2

Data sourced from a 2020 study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors[1].

The structure-activity relationship (SAR) studies revealed that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was key to achieving this potent inhibition[1].

PI3K Inhibition: Targeting a Central Node in Cancer Signaling

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention[3][4]. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been designed and synthesized as potent PI3K inhibitors[5][6].

In this series, compound 19a emerged as a particularly potent inhibitor of PI3Kα with an IC50 in the low nanomolar range[5]. The SAR studies highlighted the importance of the sulfonamide functionality and the pyridyl group attached to the core scaffold for potent PI3Kα inhibitory activity[5][6].

Table 2: Comparative Activity of Thiazolo[5,4-b]pyridine Analogs against PI3Kα

CompoundPI3Kα Enzymatic IC50 (nM)
19a 3.6
19b (2-chloro-4-fluorophenyl sulfonamide)4.6
19c (5-chlorothiophene-2-sulfonamide)8.0

Data sourced from a 2020 study on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors[5].

GAK Inhibition: A Host-Targeting Antiviral Strategy

Cyclin G-associated kinase (GAK) is a host cellular kinase that is hijacked by several viruses, including Hepatitis C and Ebola, for their replication[7][8][9]. This makes GAK an attractive target for developing broad-spectrum antiviral agents. While isothiazolo[4,3-b]pyridines have been extensively studied as potent GAK inhibitors, the closely related isothiazolo[4,5-b]pyridine scaffold has been found to be inactive[10][11]. This stark difference in activity based on the isomer highlights the critical importance of the precise arrangement of atoms within the heterocyclic core for target binding.

Isothiazolopyridine Analogs in Anticancer Research

Beyond specific kinase inhibition, isothiazolopyridine derivatives have demonstrated broader anticancer activity. A study on two small series of isothiazolo[5,4-b]pyridine derivatives with a tertiary amine base center showed a broad spectrum of anticancer action, particularly for compounds featuring a 2-hydroxypropylene spacer. These compounds exhibited activity at the GI50 level of approximately 20 mM/L in in vitro studies.

Antimicrobial Potential of Isothiazolopyridine Analogs

The isothiazole and thiazole moieties are present in numerous compounds with known antimicrobial properties[12][13]. The exploration of isothiazolopyridine analogs in this therapeutic area is an active field of research. While specific comparative data for a series of isothiazolo[5,4-b]pyridine analogs in antimicrobial assays is still emerging, the broader class of thiazole-containing heterocyclic compounds has shown significant promise[14].

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed protocols for the key biological assays are provided below.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity[15][16].

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with a total volume of 5 µL per well.

    • The reaction mixture should contain the kinase of interest (e.g., c-KIT, PI3K), the substrate, ATP at a desired concentration (e.g., 10 µM), and the isothiazolopyridine analog at various concentrations.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes[17].

  • ADP to ATP Conversion and Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration[15][17].

    • Incubate at room temperature for 30-60 minutes[17].

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[18][19].

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the isothiazolopyridine analogs.

    • Incubate for the desired treatment period (e.g., 48 hours)[20].

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible[19][20].

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19][20].

  • Data Acquisition:

    • Record the absorbance at 570 nm using a microplate reader[19].

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism[21][22][23].

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard[21].

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the isothiazolopyridine analogs in the broth to achieve a range of concentrations.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours[21].

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[22].

Signaling Pathway Diagrams

To visualize the mechanisms of action of these compounds, the following diagrams illustrate the key signaling pathways they inhibit.

c-KIT Signaling Pathway

The c-KIT signaling pathway is crucial for the proliferation and survival of GIST cells. Ligand-independent activation of mutant c-KIT leads to the activation of downstream pathways such as the PI3K/AKT and RAS/MAPK pathways[24].

cKIT_pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Analog Isothiazolopyridine Analog (e.g., 6r) Analog->Dimerization Inhibits

Caption: The c-KIT signaling pathway and the inhibitory action of isothiazolopyridine analogs.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers[25][26][27].

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Growth Cell Growth, Proliferation, & Survival mTOR->Growth Analog Isothiazolopyridine Analog (e.g., 19a) Analog->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of isothiazolopyridine analogs.

Conclusion

The isothiazolo[5,4-b]pyridine scaffold and its analogs are a versatile class of compounds with significant potential in drug discovery. Their activity as potent and selective kinase inhibitors, particularly against c-KIT and PI3K, underscores their relevance in oncology. The stark difference in activity between isomers, as seen in GAK inhibition, provides valuable insights for rational drug design. The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate and compare the performance of novel analogs, thereby accelerating the development of new therapeutics based on this promising heterocyclic core. As research continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

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A Guide to the Reproducible Synthesis of Isothiazolo[5,4-b]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. This guide delves into the synthesis of isothiazolo[5,4-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry, with a specific focus on establishing robust and reproducible experimental protocols. While direct, in-depth experimental data on 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is limited in publicly accessible literature, this guide will provide a comparative analysis of synthetic methodologies for the core isothiazolo[5,4-b]pyridine ring system. By understanding the nuances of different synthetic routes and the critical parameters for success, researchers can establish a foundation for achieving reproducible outcomes in their own work.

The isothiazolo[5,4-b]pyridine scaffold is a key pharmacophore found in a variety of kinase inhibitors and other biologically active molecules.[1][2] Its derivatives have shown promise as anticancer agents and for overcoming drug resistance.[1][3] The precise substitution pattern on this heterocyclic system is crucial for its interaction with biological targets, making the ability to reliably synthesize specific analogs of paramount importance.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to the isothiazolo[5,4-b]pyridine core have been reported, each with its own advantages and potential challenges regarding reproducibility. Here, we compare two common approaches.

Table 1: Comparison of Synthetic Routes to the Isothiazolo[5,4-b]pyridine Core

Synthetic StrategyStarting MaterialsKey IntermediatesAdvantagesPotential Reproducibility Challenges
Route A: From Isoxazolopyridine-4-thiols Isoxazolopyridine-4-thiols4-Hydroxyisothiazolopyridines, 4,6-DichloroisothiazolopyridinesReadily available starting materials, potential for diverse functionalization.[4]Cleavage of the N-O bond can sometimes lead to mixtures of regioisomers, requiring careful purification. Reaction conditions for chlorination need precise control.
Route B: From Substituted Pyridines AminochloropyridinesAminothiazolopyridinesDirect formation of the thiazole ring.[1]Requires specific and sometimes commercially limited starting pyridines. Suzuki cross-coupling reactions can be sensitive to catalyst, ligand, and base choice.

The choice of synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the final molecule. For instance, while Route A offers flexibility, ensuring complete and selective reactions at each step is critical for reproducibility.[4] Route B might be more direct for certain analogs but is highly dependent on the success of the initial aminothiazole formation and subsequent cross-coupling reactions.[1]

Establishing a Reproducible Experimental Workflow

To ensure the reproducibility of any synthetic experiment, a detailed and well-documented protocol is essential. Below is a hypothetical, yet plausible, step-by-step methodology for the synthesis of a 3-bromo-isothiazolo[5,4-b]pyridine derivative, based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of a 3-Bromo-isothiazolo[5,4-b]pyridine Derivative

This protocol is a composite based on general methods for synthesizing related heterocyclic systems and should be adapted and optimized for specific target molecules.

Step 1: Synthesis of the Isothiazolo[5,4-b]pyridine Core

A common approach involves the cyclization of a suitable precursor. For example, starting from a substituted aminopyridine.

  • Rationale: This step establishes the core heterocyclic scaffold. The choice of reagents and reaction conditions is critical for achieving a good yield and purity of the bicyclic system.

Step 2: Bromination of the Isothiazolo[5,4-b]pyridine Core

The introduction of a bromine atom at the 3-position is a key functionalization step.

  • Reagents: N-Bromosuccinimide (NBS) is a commonly used and reliable brominating agent for such heterocyclic systems.

  • Solvent: A non-reactive solvent such as dichloromethane (DCM) or chloroform is typically used.

  • Procedure:

    • Dissolve the isothiazolo[5,4-b]pyridine starting material in the chosen solvent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add NBS portion-wise, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel.

  • Causality: The regioselectivity of the bromination is directed by the electronic properties of the heterocyclic ring. Precise control of temperature and the stoichiometry of NBS are crucial to avoid over-bromination or side reactions, thus ensuring reproducibility.

Step 3: Characterization

Thorough characterization of the final product is a non-negotiable step for validating the experimental outcome.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule, including the position of the bromine, ethyl, and methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is essential to determine the purity of the final compound. A purity of >95% is generally required for biological testing.

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding and consistently executing the protocol.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis start Starting Material (Isothiazolo[5,4-b]pyridine core) bromination Bromination (NBS, DCM, 0 °C to RT) start->bromination workup Aqueous Workup (Na2S2O3, Extraction) bromination->workup chromatography Column Chromatography (Silica Gel) workup->chromatography final_product Final Product: 3-Bromo-6-ethyl-5-methyl- isothiazolo[5,4-b]pyridine chromatography->final_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) hplc HPLC Analysis (Purity >95%) final_product->nmr final_product->ms final_product->hplc

Caption: A generalized workflow for the synthesis, purification, and characterization of a 3-bromo-isothiazolo[5,4-b]pyridine derivative.

Conclusion and Future Directions

Achieving reproducible results in the synthesis of complex organic molecules like this compound is a testament to a well-designed and meticulously executed experimental plan. While specific literature on this exact molecule is sparse, the principles outlined in this guide, derived from research on the broader class of isothiazolo[5,4-b]pyridines, provide a solid framework for researchers.

The key to reproducibility lies in a deep understanding of the reaction mechanism, precise control of reaction parameters, and comprehensive characterization of all intermediates and the final product. As the importance of isothiazolo[5,4-b]pyridine derivatives in drug discovery continues to grow, the development and dissemination of robust and reproducible synthetic protocols will be essential for accelerating the pace of innovation in this field.

References

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  • Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2992.
  • de Witte, A. M., et al. (2018). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 16(43), 8345-8356.
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A Comparative Guide to the Toxicological and Safety Profiling of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to potential therapeutic application is paved with rigorous evaluation. A critical and indispensable part of this journey is the comprehensive assessment of its toxicity and safety profile. This guide provides an in-depth, technically-focused framework for the toxicological evaluation of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, a novel compound within a class of heterocycles known for their diverse biological activities. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a strategic guide, outlining the essential experimental workflows and providing a comparative analysis of methodologies. The principles and protocols detailed herein are designed to ensure scientific integrity and generate a robust, self-validating dataset for informed decision-making in a drug discovery pipeline.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold and the Imperative for Early Safety Assessment

The isothiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticancer agents and kinase inhibitors.[1][2] The specific substitutions of a bromo group at the 3-position, an ethyl group at the 6-position, and a methyl group at the 5-position on this scaffold suggest a molecule designed with specific structure-activity relationships in mind. However, these very features that confer biological activity can also be responsible for off-target effects and toxicity. Early and comprehensive safety profiling is not merely a regulatory hurdle but a fundamental scientific necessity to de-risk a project and allocate resources efficiently.[3]

This guide will delineate a tiered, logical progression of toxicological studies, from high-throughput in vitro screens to more complex in vivo evaluations. We will compare and contrast various assays, explaining the causality behind their selection and their predictive power for human safety.

Tier 1: In Vitro Toxicity Profiling - A Foundational Screen

The initial phase of safety assessment should focus on in vitro assays, which are rapid, cost-effective, and reduce the use of animal models.[3] These assays provide the first glimpse into the potential liabilities of a compound.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The first question to address is whether the compound is cytotoxic. This is a fundamental measure of its potential to damage or kill cells. Several robust methods are available, with the MTT and XTT assays being the most common.[4][5]

Comparison of Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5]Well-established, cost-effective.Requires a solubilization step for the formazan crystals.[6]
XTT Reduction of a tetrazolium salt (XTT) to a water-soluble formazan product by metabolically active cells.Simpler protocol as it does not require a solubilization step, higher sensitivity than MTT.Can be more expensive than MTT.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Lines: A panel of cell lines should be used to assess for cell-type specific toxicity. A common starting point includes a human liver cell line (e.g., HepG2), a human kidney cell line (e.g., HEK293), and a cancer cell line relevant to the intended therapeutic area.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours.

    • Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is then determined.

Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity assays are crucial for determining if a compound can damage genetic material, which can lead to mutations and potentially cancer.[7] A standard initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.[7][8]

Experimental Protocol: Ames Test (OECD TG 471)

  • Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[8][9]

  • Procedure:

    • The test compound is incubated with the tester strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • The mixture is plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies (his+) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

For a more comprehensive genotoxicity assessment, the in vitro micronucleus assay is recommended as a follow-up. This assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[9]

Workflow for In Vitro Toxicity Assessment

G cluster_0 Tier 1: In Vitro Screening Compound This compound Cytotoxicity Cytotoxicity Assays (MTT/XTT) Compound->Cytotoxicity Assess cell viability Genotoxicity Genotoxicity Assays (Ames Test) Compound->Genotoxicity Evaluate mutagenic potential Hepatotoxicity In Vitro Hepatotoxicity (e.g., 3D Liver Spheroids) Compound->Hepatotoxicity Screen for liver toxicity Decision1 Decision1 Cytotoxicity->Decision1 IC50 > Threshold? Decision2 Decision2 Genotoxicity->Decision2 Mutagenic? Decision3 Decision3 Hepatotoxicity->Decision3 Hepatotoxic? Go Proceed to Tier 2 Decision1->Go Yes NoGo Stop/Redesign Compound Decision1->NoGo No Decision2->Go No Decision2->NoGo Yes Decision3->Go No Decision3->NoGo Yes

Caption: A tiered workflow for the initial in vitro toxicity assessment.

Tier 2: Mechanistic and Organ-Specific In Vitro Toxicity

Should the compound pass the initial screening, more detailed in vitro studies are warranted to investigate potential organ-specific toxicities, with a primary focus on hepatotoxicity, as the liver is a major site of drug metabolism and toxicity.[10][11][12]

In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[13] Advanced in vitro models, such as 3D liver microtissues or spheroids, offer better predictive value for human hepatotoxicity compared to 2D cell cultures.[13]

Comparative Analysis of In Vitro Liver Models:

ModelDescriptionAdvantagesDisadvantages
HepG2 (2D) A human hepatoma cell line grown in a monolayer.Easy to culture, reproducible.Lacks many of the metabolic capabilities of primary hepatocytes.
Primary Human Hepatocytes (2D) Freshly isolated human liver cells.Gold standard for metabolic and toxicity studies.Limited availability, rapid loss of function in culture.
3D Liver Spheroids/Microtissues Spheroidal aggregates of primary human hepatocytes co-cultured with other liver cell types.Recapitulate liver architecture and function, maintain viability and metabolic activity for longer periods.[13]More complex and costly to establish.

Tier 3: In Vivo Safety Pharmacology and Acute Toxicity

If the in vitro data is favorable, the next step is to evaluate the compound's effects in a living organism.[14] Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions.[14][15]

Core Battery Safety Pharmacology Studies (ICH S7A)

The International Council for Harmonisation (ICH) S7A guideline recommends a core battery of tests to assess the effects on the central nervous, cardiovascular, and respiratory systems.[16]

Summary of Core Battery Studies:

SystemTypical In Vivo ModelKey Parameters Measured
Central Nervous System (CNS) Modified Irwin screen in rats.Behavioral changes, sedation, convulsions, etc.[17]
Cardiovascular System Telemetered conscious dogs or non-human primates.[18]Blood pressure, heart rate, ECG.
Respiratory System Whole-body plethysmography in rats.Respiratory rate, tidal volume.
Acute Oral Toxicity (OECD Guidelines)

Acute toxicity studies provide information on the health hazards likely to arise from a single, short-term exposure to a substance.[19][20] The OECD provides several guidelines for these studies, with a focus on reducing the number of animals used.[21][22][23]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females).[21] The outcome of each step determines the next dose to be administered.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Three fasted animals are dosed with the test substance.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[23]

  • Interpretation: The results are used to classify the substance into a GHS toxicity category, providing an estimate of its lethal dose.

Logical Progression of Safety and Toxicity Testing

G cluster_0 Preclinical Safety Assessment InVitro Tier 1 & 2: In Vitro Toxicity (Cytotoxicity, Genotoxicity, Hepatotoxicity) InVivo Tier 3: In Vivo Studies InVitro->InVivo Favorable Profile SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) InVivo->SafetyPharm AcuteTox Acute Toxicity (OECD Guidelines) InVivo->AcuteTox Regulatory Regulatory Submission SafetyPharm->Regulatory AcuteTox->Regulatory

Caption: A high-level overview of the preclinical safety assessment workflow.

Comparative Safety Profile: What to Expect

While no direct data exists for this compound, we can draw some inferences from related structures. For instance, some brominated pyridine derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[24][25] Therefore, it would be prudent to anticipate potential for local irritation and acute oral toxicity. The isothiazolo[5,4-b]pyridine scaffold's association with kinase inhibition also suggests that off-target kinase effects could be a potential source of toxicity, which might manifest in the cardiovascular or other organ systems.

A successful safety profile for a novel compound like this would ideally show:

  • Low cytotoxicity in non-target cell lines (high IC50 values).

  • No evidence of mutagenicity in the Ames test.

  • A high therapeutic index (ratio of toxic dose to therapeutic dose).

  • No significant adverse effects in the core battery safety pharmacology studies at exposures well above the anticipated therapeutic level.

  • A low acute toxicity classification (e.g., GHS Category 5 or unclassified).

Conclusion: A Roadmap for Rigorous Safety Assessment

The toxicological and safety profiling of a novel compound such as this compound is a multi-faceted and rigorous endeavor. This guide has provided a comprehensive, evidence-based framework for approaching this critical aspect of drug discovery. By following a tiered and logical progression of studies, from initial in vitro screens to in vivo safety pharmacology and acute toxicity assessments, researchers can build a robust and reliable safety profile. This systematic approach not only fulfills regulatory expectations but, more importantly, ensures a thorough understanding of a compound's potential risks, ultimately safeguarding patient safety and enabling the successful development of new medicines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.